Product packaging for DSPE-PEG-Maleimide(Cat. No.:)

DSPE-PEG-Maleimide

Cat. No.: B13722316
M. Wt: 1066.3 g/mol
InChI Key: RCFAZCYOANIKLN-AKZQISGYSA-M
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Description

Evolution of Functionalized Lipid-Polymer Conjugates in Biomedical Research

The journey of lipid-polymer conjugates in biomedical research began with the recognition of the limitations of conventional drug formulations. Early research in the 1970s on PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) to molecules, aimed to improve the pharmacokinetic properties of proteins. nih.govresearchgate.net This concept was later extended to drug delivery nanocarriers to overcome challenges like rapid clearance from the body and poor distribution to target tissues. nih.govresearchgate.net

The 1990s marked a significant milestone with the development of PEGylated liposomes, which demonstrated enhanced stability and prolonged circulation times. nih.govnih.gov This "stealth" technology, which helps nanoparticles evade the body's immune system, was a critical step forward. nih.gov The evolution continued with the creation of lipid-polymer hybrid nanoparticles (LPHNs), which combine the structural integrity and controlled release properties of polymers with the biocompatibility of lipids. chemisgroup.usnih.govdovepress.commdpi.com These hybrids offered a more robust and versatile platform for drug delivery. nih.govdovepress.commdpi.comresearchgate.net

The development of functionalized lipid-polymer conjugates like DSPE-PEG-Maleimide represents a further refinement of this technology. By incorporating reactive groups such as maleimide (B117702), researchers gained the ability to attach specific targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, paving the way for targeted drug delivery. creativepegworks.comcrodapharma.com This progression from simple PEGylated carriers to actively targeted systems underscores the continuous drive for greater precision and efficacy in biomedical applications. dovepress.comresearchgate.net

Structural and Functional Significance of this compound in Nanobiotechnology

This compound is an amphipathic, heterobifunctional molecule meticulously designed for advanced applications in nanobiotechnology. creativepegworks.compharmiweb.com Its structure comprises three key components, each with a distinct and crucial function:

PEG (Polyethylene Glycol): The PEG chain is a hydrophilic and flexible polymer that extends from the nanoparticle surface into the surrounding aqueous environment. creativepegworks.comnanocs.net This "PEGylation" creates a protective layer that offers several key advantages. It provides a "stealth" characteristic, reducing recognition and clearance by the immune system, thereby extending the circulation half-life of the nanoparticle. creativepegworks.combiochempeg.com The PEG layer also improves the solubility and stability of the formulation. axispharm.combiochempeg.com

Maleimide Group: This reactive group is located at the distal end of the PEG chain. creativepegworks.compharmiweb.com The maleimide moiety is highly specific for reacting with sulfhydryl (thiol) groups, which are found in the cysteine residues of proteins and peptides. pharmiweb.comnanocs.net This specific and efficient thiol-maleimide conjugation chemistry allows for the covalent attachment of targeting ligands, such as antibodies, antibody fragments, and peptides, to the nanoparticle surface. creativepegworks.comcrodapharma.comavantiresearch.com This functionalization transforms the nanoparticle into a targeted delivery vehicle capable of recognizing and binding to specific cells or tissues. crodapharma.comavantiresearch.com

The combination of these three components in this compound creates a versatile and powerful tool for nanobiotechnology, enabling the construction of sophisticated, targeted drug delivery systems. pharmiweb.combiochempeg.com The length of the PEG chain can also be varied (e.g., DSPE-PEG2000-Maleimide, DSPE-PEG5000-Maleimide) to fine-tune the properties of the final nanoparticle formulation. pharmiweb.com

Academic Research Landscape and Key Areas of Investigation for this compound

Academic research involving this compound is vibrant and expanding, focusing on its application in creating sophisticated drug delivery systems and diagnostic tools. Key areas of investigation include:

Targeted Drug Delivery: A primary focus of research is the use of this compound to create targeted therapies, particularly for cancer. crodapharma.comavantiresearch.com Scientists conjugate antibodies, peptides, or other ligands that recognize receptors overexpressed on tumor cells to the maleimide group. crodapharma.comavantiresearch.com This strategy aims to increase the concentration of therapeutic agents at the tumor site, enhancing efficacy while minimizing systemic toxicity. avantiresearch.com For example, studies have explored its use in delivering chemotherapy drugs to laryngeal cancer cells and in targeting glioblastoma. tandfonline.com

Nanoparticle Formulation and Characterization: A significant body of research is dedicated to the development and optimization of various nanoparticle platforms incorporating this compound. This includes liposomes, micelles, and lipid-polymer hybrid nanoparticles. chemisgroup.usbiochempeg.commedchemexpress.com Researchers investigate how different formulation parameters, such as the lipid composition and the density of the targeting ligand, affect the physical characteristics and biological performance of the nanoparticles. rsc.org

Gene Delivery: The principles of targeted delivery are also being applied to gene therapies. This compound is used to functionalize nanoparticles carrying genetic material like siRNA, aiming to deliver these therapeutic nucleic acids to specific cell types to modulate gene expression. frontiersin.org

Bioimaging and Diagnostics: The ability to target specific tissues makes this compound a valuable tool for developing advanced diagnostic agents. By attaching imaging agents to the functionalized nanoparticles, researchers can create probes for non-invasive imaging and diagnosis of diseases like cancer.

Immunotherapy: There is growing interest in using this compound-functionalized nanoparticles to modulate the immune system. For instance, by targeting immune cells or presenting antigens in a specific manner, these nanoparticles could be used to develop novel vaccines or immunotherapies. pharmiweb.com

The research landscape indicates a strong focus on leveraging the specific targeting capabilities of this compound to address major challenges in medicine, from enhancing the precision of cancer therapy to enabling new diagnostic and gene delivery technologies. crodapharma.comavantiresearch.comresearchgate.net

Overview of Research Methodologies Employed in this compound Studies

The study of this compound and its applications involves a range of sophisticated research methodologies to prepare, characterize, and evaluate the resulting nanoparticles.

Preparation Methods:

Thin-Film Hydration: This is a common method for preparing liposomes and micelles. The lipids, including this compound, are dissolved in an organic solvent, which is then evaporated to form a thin film. tandfonline.comnih.gov This film is subsequently hydrated with an aqueous buffer, leading to the self-assembly of nanoparticles. tandfonline.commdpi.com

Nanoprecipitation: This one-step method is often used for creating lipid-polymer hybrid nanoparticles. A solution of the polymer and drug in a water-miscible organic solvent is added to an aqueous solution containing the lipids, causing the nanoparticles to precipitate and self-assemble. nih.govnih.gov

Emulsification-Solvent Evaporation: In this technique, a drug and polymer dissolved in an organic solvent are emulsified in an aqueous phase containing lipids. The organic solvent is then removed by evaporation, resulting in the formation of lipid-coated nanoparticles. sigmaaldrich.com

Microfluidic Mixing: Advanced techniques like microfluidic rapid mixing allow for precise control over nanoparticle size and homogeneity during their formation. dovepress.com

Characterization Techniques:

Dynamic Light Scattering (DLS): DLS is widely used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the nanoparticles in suspension. tandfonline.commdpi.com

Electron Microscopy: Transmission Electron Microscopy (TEM) and Cryo-TEM are employed to visualize the morphology and internal structure of the nanoparticles, confirming their shape and integrity. tandfonline.comrsc.orgmdpi.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is crucial for quantifying the amount of drug encapsulated within the nanoparticles (encapsulation efficiency) and for analyzing the purity of the conjugates. tandfonline.comresearchgate.net

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and purity of the this compound conjugate itself, ensuring the maleimide group is intact. crodapharma.comavantiresearch.com Fourier Transform Infrared (FT-IR) spectroscopy can be used to confirm the successful encapsulation of drugs. mdpi.com

Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry is used to verify the successful conjugation of peptides or other ligands to the this compound by analyzing the molecular weight of the resulting product. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to study the thermal properties of the nanoparticles and to understand how the encapsulated drug interacts with the lipid and polymer components. mdpi.com

These methodologies provide a comprehensive toolkit for researchers to design, create, and validate the properties and performance of this compound-based nanomaterials for a wide array of biomedical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H97N3NaO14P B13722316 DSPE-PEG-Maleimide

Properties

Molecular Formula

C54H97N3NaO14P

Molecular Weight

1066.3 g/mol

IUPAC Name

sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]ethyl phosphate

InChI

InChI=1S/C54H98N3O14P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(62)68-45-48(71-54(63)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-70-72(64,65)69-42-39-56-50(59)47-67-44-43-66-41-38-55-49(58)37-40-57-51(60)35-36-52(57)61;/h35-36,48H,3-34,37-47H2,1-2H3,(H,55,58)(H,56,59)(H,64,65);/q;+1/p-1/t48-;/m1./s1

InChI Key

RCFAZCYOANIKLN-AKZQISGYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)COCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dspe Peg Maleimide

Synthetic Pathways for DSPE-PEG-Maleimide Conjugation

The conjugation of DSPE to PEG and the subsequent functionalization with a maleimide (B117702) group can be achieved through several synthetic routes. These pathways primarily involve esterification or amidation to link the phospholipid to the PEG chain, followed by the introduction of the maleimide moiety.

Esterification and Amidation Routes for Phospholipid-PEG Coupling

The coupling of the DSPE lipid to the PEG polymer is a foundational step in the synthesis. This is typically achieved through either an ester or an amide bond formation.

Amidation: A common method involves the reaction of an amine-terminated PEG with a carboxylic acid or an activated ester of DSPE. Conversely, DSPE, which contains a primary amine, can be reacted with a PEG chain that has been functionalized with an N-hydroxysuccinimide (NHS) ester. broadpharm.comresearchgate.net For instance, a heterobifunctional PEG, with one end protected and the other activated (e.g., with a succinimidyl carbonate group), can react with the amino group of DSPE. nih.gov The protective group, such as a tert-butyloxycarbonyl (Boc) group, is then removed to yield an amino-terminated PEG-DSPE, which is ready for further modification. nih.gov The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of amide bonds. organic-chemistry.org

Esterification: The Steglich esterification is a mild method that can be used to form an ester linkage between a carboxylic acid-functionalized PEG and the hydroxyl group of a modified DSPE, or vice-versa. organic-chemistry.org This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org However, amidation is frequently preferred for its stability, as ester bonds can be susceptible to hydrolysis under certain conditions. nih.govrsc.org

Maleimide Functionalization Strategies and Reaction Conditions

Once the DSPE-PEG conjugate is formed, the terminal end of the PEG chain is functionalized with a maleimide group. This group is highly reactive towards thiol (sulfhydryl) groups, enabling the site-specific attachment of proteins and peptides. broadpharm.com

Two primary strategies are employed for this functionalization: nih.gov

Reaction with Amino-PEG-DSPE: An amino-terminated DSPE-PEG can be reacted with a maleimide-containing reagent, such as N-succinimidyl-3-(N-maleimido)-propionate. This reaction is typically carried out in an organic solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF), often in the presence of a base like triethylamine (B128534) (TEA) to facilitate the reaction. nih.govresearchgate.net

Reaction of DSPE with Maleimide-PEG-SC: An alternative route involves reacting DSPE with a pre-functionalized PEG chain that already contains the maleimide group and an activated succinimidyl carboxylate (SC) end. The DSPE's primary amine reacts with the SC group, forming a stable bond and resulting in the final this compound product. nih.gov

The reaction between a maleimide group and a thiol proceeds readily at a neutral or slightly basic pH (around 7.0-7.5) to form a stable thioether bond. broadpharm.com It is crucial to perform these reactions in thiol-free buffers. broadpharm.com

Purification and Isolation Techniques for this compound Intermediates and Final Product

The purification of this compound and its intermediates is essential to remove unreacted starting materials, byproducts, and impurities, which is crucial for ensuring the quality and reproducibility of the final product. google.com

Common purification techniques include:

Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size. For example, a Sephadex G-50 column can be used to purify the final this compound product. researchgate.net

Dialysis: This technique is employed to remove small molecules, such as unreacted reagents and salts, from the larger polymer conjugate. nih.gov

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying the final product and intermediates. nih.gov However, care must be taken to avoid conditions that could lead to the hydrolysis of ester linkages, such as high temperatures and acidic pH. nih.gov Using neutral pH buffers and performing the purification at lower temperatures can mitigate this risk. nih.gov

Centrifugation and Washing: Ultracentrifugation can be used to separate lipid-coated nanoparticles from excess lipids, followed by washing steps. illinois.edu Filter centrifugation is also used to remove particulates. biorxiv.org

The purity of the final product is often verified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and molecular weight distribution. caymanchem.com

Control of PEG Molecular Weight and its Impact on this compound Synthesis

The molecular weight (MW) of the PEG chain is a critical parameter that influences the properties of the final this compound conjugate and its performance in drug delivery applications.

Increasing the PEG molecular weight can enhance the circulation half-life of nanoparticles by providing a more effective "stealth" layer that reduces clearance by the mononuclear phagocyte system. nih.gov However, the synthesis and purification processes become more challenging as the PEG molecular weight increases. google.com The large macromolecular nature of high MW PEG can make the separation of the final product from intermediates difficult, often requiring additional and more expensive purification steps like column chromatography. google.com

The choice of PEG MW can also affect the surface density and conformation of the PEG chains on a nanoparticle surface, which in turn influences protein adsorption and interactions with cells. nih.gov Therefore, the selection of the PEG molecular weight is a crucial consideration that must be balanced between the desired in vivo behavior and the practicalities of synthesis and purification.

PEG Molecular Weight Impact on Synthesis and Properties References
Low MW (e.g., < 1000 Da)Easier synthesis and purification. May provide less effective stealth properties. google.comnih.gov
Medium MW (e.g., 2000-5000 Da)Commonly used, provides a good balance of stealth properties and synthetic feasibility. nih.govrsc.orgmdpi.com
High MW (e.g., > 5000 Da)Enhanced stealth properties and longer circulation times. More challenging synthesis and purification. google.comnih.govmdpi.com

Batch-to-Batch Reproducibility and Scalability Considerations in this compound Synthesis

Ensuring batch-to-batch reproducibility and the ability to scale up the synthesis are critical for the translation of this compound-based formulations from the laboratory to clinical and commercial applications.

Batch-to-Batch Reproducibility: Variations in the purity of starting materials, reaction conditions, and purification efficiency can lead to inconsistencies between batches. researchgate.net For instance, the degree of maleimide functionalization can vary, affecting the efficiency of subsequent conjugation reactions. researchgate.net The purity of the PEG starting material, including its polydispersity and the presence of diol impurities, is a key factor. caymanchem.comjenkemusa.com Implementing stringent quality control measures, such as thorough characterization of intermediates and the final product using techniques like NMR and mass spectrometry for each batch, is essential for maintaining consistency. caymanchem.comjenkemusa.com

Scalability: Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. rsc.org Methods that are effective on a small scale, such as certain purification techniques, may not be economically viable or practical for large-scale production. google.com The development of scalable and cost-effective purification methods is a key consideration. rsc.org Furthermore, ensuring consistent reaction kinetics and heat and mass transfer at larger scales is crucial for maintaining product quality. The use of well-controlled reaction systems and purification processes designed for large-scale manufacturing is necessary. rsc.org

Factor Considerations for Reproducibility and Scalability References
Starting Materials High purity and well-characterized PEG and DSPE are essential. Variations in PEG molecular weight distribution can affect outcomes. caymanchem.comjenkemusa.com
Reaction Conditions Precise control over temperature, pH, and stoichiometry is crucial for consistent product quality. nih.govbroadpharm.com
Purification Scalable and efficient purification methods are needed to remove impurities and ensure high purity of the final product. google.comrsc.org
Quality Control Rigorous analytical testing of each batch is necessary to ensure consistency in structure, purity, and functionality. caymanchem.comjenkemusa.com

Mechanistic Principles of Maleimide Thiol Bioconjugation in Dspe Peg Systems

Fundamental Reaction Kinetics and Thermodynamics of Maleimide-Thiol Click Chemistry

The reaction between a maleimide (B117702) and a thiol is a type of Michael addition, often referred to as "click chemistry" due to its rapid kinetics and high yield. axispharm.comresearchgate.net The reaction involves the nucleophilic attack of a thiolate anion (-S⁻) on one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable thioether bond. axispharm.comrsc.org This reaction is highly efficient and can proceed without the need for a catalyst. axispharm.com

Influence of Reaction Environment (pH, Temperature, Solvent) on Conjugation Efficiency

The efficiency of maleimide-thiol conjugation is significantly influenced by the reaction environment.

pH: The pH of the reaction medium is a critical parameter. The reaction is most efficient and selective for thiols at a pH range of 6.5 to 7.5. axispharm.comthermofisher.com In this range, a sufficient concentration of the reactive thiolate anion is present, while minimizing side reactions. atto-tec.com At pH values above 8.0, the maleimide group becomes susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid derivative. uu.nl Furthermore, at higher pH, the reaction with primary amines can become a competing side reaction. thermofisher.com Conversely, at acidic pH, the concentration of the nucleophilic thiolate is reduced, slowing down the reaction rate. researchgate.net

Temperature: The reaction is typically carried out at room temperature. uu.nl While elevated temperatures can increase the reaction rate, they can also promote the hydrolysis of the maleimide group. nanocs.net For the insertion of DSPE-PEG-Maleimide into lipid nanocapsules, heat has been shown to be essential for stable adsorption. nih.gov However, for the subsequent conjugation step, milder temperatures are preferred.

Solvent: The choice of solvent can influence the reaction kinetics. researchgate.netrsc.org The reaction is often performed in aqueous buffers, such as phosphate-buffered saline (PBS), which are compatible with biological molecules. atto-tec.com Organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can also be used, particularly to dissolve hydrophobic reactants. axispharm.comresearchgate.net It has been observed that the presence of organic solvents can affect the rate of rearrangement side reactions. nih.gov

Table 1: Influence of Reaction Environment on this compound Conjugation

Parameter Optimal Range/Condition Rationale Potential Issues Outside Optimum
pH 6.5 - 7.5 Balances sufficient thiolate concentration with minimal maleimide hydrolysis and amine side reactions. axispharm.comthermofisher.comatto-tec.com <6.5: Slower reaction rate due to low thiolate concentration. researchgate.net>8.0: Increased maleimide hydrolysis and reaction with amines. uu.nlthermofisher.com
Temperature Room Temperature (~20-25°C) Provides sufficient energy for the reaction to proceed without significant degradation of reactants. uu.nl High Temp: Can accelerate maleimide hydrolysis. nanocs.net
Solvent Aqueous Buffers (e.g., PBS) Biocompatible and provides a suitable environment for the reaction. atto-tec.com Organic Solvents: May be necessary for solubility but can influence reaction rates and side reactions. axispharm.comnih.gov

Strategies for Enhancing Bioconjugation Yield and Stability with this compound

Several strategies can be employed to maximize the yield and stability of this compound conjugates:

Molar Ratio of Reactants: Optimizing the molar ratio of maleimide to thiol is crucial for achieving high conjugation efficiency. uu.nl Using a slight excess of the maleimide-functionalized lipid can help drive the reaction to completion. For example, studies have shown optimal conjugation of a peptide to maleimide-functionalized nanoparticles at a 2:1 maleimide to thiol molar ratio, while a 5:1 ratio was optimal for a larger nanobody. uu.nl

Removal of Reducing Agents: Thiol-containing reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, often used to reduce disulfide bonds and generate free thiols, must be thoroughly removed before the conjugation reaction to prevent them from competing with the target thiol. thermofisher.com Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol-containing reducing agent and does not need to be removed prior to the maleimide reaction. thermofisher.com

Post-Conjugation Hydrolysis: To prevent the potential for the reverse reaction (retro-Michael addition), the remaining unreacted maleimide groups can be intentionally hydrolyzed by raising the pH after the initial conjugation is complete. rsc.org This converts the reactive maleimide into a non-reactive maleamic acid, enhancing the long-term stability of the conjugate. rsc.orgprolynxinc.com

Purification: After the reaction, purification steps such as dialysis or size exclusion chromatography are necessary to remove unreacted starting materials and byproducts. researchgate.net

Table 2: Strategies to Enhance this compound Bioconjugation

Strategy Description Benefit Reference(s)
Optimize Molar Ratio Using an excess of this compound relative to the thiol-containing molecule. Drives the reaction towards product formation, increasing yield. uu.nl
Remove Competing Thiols Thoroughly remove any thiol-based reducing agents (e.g., DTT) before adding the maleimide reagent. Prevents non-target reactions and ensures the maleimide reacts with the intended molecule. thermofisher.com
Post-Conjugation Stabilization Treat the conjugate to hydrolyze any remaining unreacted maleimide groups. Reduces the risk of unintended reactions and improves the overall stability of the final product. rsc.org rsc.orgprolynxinc.com
Purification Employ methods like dialysis or chromatography to separate the desired conjugate from unreacted components. Ensures the purity of the final product. researchgate.net

Reversibility and Irreversibility Aspects of Maleimide Thioether Linkages in Biological Contexts

While the thioether bond formed between a maleimide and a thiol is generally considered stable, it has been shown to be susceptible to a retro-Michael addition reaction, particularly in the presence of competing thiols in a biological environment. nih.govnih.gov This can lead to the exchange of the conjugated molecule with other thiols, such as glutathione (B108866), which is abundant in the intracellular environment. rsc.orgnih.gov

The stability of the maleimide-thiol linkage can be influenced by the structure of the maleimide itself. prolynxinc.com Hydrolysis of the succinimide (B58015) ring in the thioether adduct can occur, particularly at higher pH, which renders the linkage resistant to the retro-Michael reaction. ulisboa.pt This hydrolysis can be seen as a stabilizing step. rsc.org However, the reversibility of the initial thioether bond is a critical consideration, especially for applications like antibody-drug conjugates, where premature release of the payload can lead to off-target toxicity. nih.govmdpi.com For many applications involving this compound, where the goal is to create a stable, long-circulating nanoparticle, ensuring the irreversible attachment of the targeting ligand is paramount.

Advanced Nanocarrier Formulation Strategies Utilizing Dspe Peg Maleimide

Incorporation of DSPE-PEG-Maleimide into Liposomal Formulations

This compound is frequently incorporated into liposomal formulations to create targeted drug delivery systems. The maleimide (B117702) group on the surface of the liposome (B1194612) provides a reactive site for the conjugation of thiol-containing molecules, thereby enabling active targeting of specific cells or tissues. nanocs.netnih.gov This surface functionalization is a key strategy to improve the therapeutic index of encapsulated drugs by increasing their concentration at the site of action while minimizing off-target effects.

Preparation Techniques for Maleimide-Functionalized Liposomes (e.g., Thin-Film Hydration, Extrusion, Post-Insertion)

Several methods are employed to prepare liposomes functionalized with this compound, each with its own advantages and considerations regarding the stability and activity of the maleimide group.

Thin-Film Hydration: This is a conventional method where lipids, including this compound, are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. mdpi.comfrontiersin.org The film is subsequently hydrated with an aqueous buffer to form multilamellar vesicles (MLVs). mdpi.comfrontiersin.org To achieve a more uniform size distribution, these MLVs are often subjected to further processing steps like sonication or extrusion. frontiersin.orgnih.gov For instance, doxorubicin-loaded liposomes have been prepared using a thin-film hydration method with a lipid composition of lipoid S100, cholesterol, and DSPE-Mal at a mass ratio of 14:6:5. mdpi.com

Extrusion: This technique is commonly used to reduce the size and lamellarity of liposomes, resulting in small unilamellar vesicles (SUVs) with a more homogenous size distribution. frontiersin.org The process involves passing the liposome suspension under high pressure through polycarbonate membranes with defined pore sizes. frontiersin.orgrsc.org For example, liposomes composed of DSPC, cholesterol, and this compound have been prepared by extrusion to yield vesicles of approximately 90 nm. rsc.org The extrusion method can be used following thin-film hydration to refine the liposomal formulation. nih.gov

Post-Insertion: In this method, this compound is inserted into pre-formed liposomes. nih.govresearchgate.net This technique can be advantageous as it minimizes the exposure of the reactive maleimide group to harsh conditions during liposome formation, potentially preserving its activity. researchgate.netnih.gov Studies have shown that the post-insertion method results in a higher percentage of active maleimide groups on the liposome surface compared to the pre-insertion method (where the functionalized lipid is included from the beginning of the formulation process). researchgate.netnih.gov For example, one study reported that post-insertion resulted in 76% active maleimide groups, whereas the pre-insertion method yielded only 63% active groups, which further decreased to 32% after purification. researchgate.netnih.gov Heat is often essential to facilitate the stable insertion of this compound into the pre-formed liposomes. nih.gov

The choice of preparation technique significantly impacts the final characteristics of the maleimide-functionalized liposomes, particularly the availability of the maleimide group for conjugation.

Influence of this compound Content on Liposome Structural Parameters

The concentration of this compound within a liposomal formulation can influence its structural characteristics, including size, stability, and surface properties.

Increasing the molar ratio of DSPE-PEG has been shown to decrease the size of liposomes. researchgate.net This is attributed to the large hydrophilic headgroup of the PEG-lipid, which can induce steric repulsion between lipid bilayers, favoring the formation of smaller, unilamellar vesicles. researchgate.net For example, incorporating increasing amounts of DSPE-PEG2000 into egg-yolk phosphatidylcholine vesicles led to a reduction in liposome size. nih.gov

The zeta potential, a measure of surface charge, can also be affected. The incorporation of DSPE-PEG-RGD, synthesized from this compound, led to a reduction in the positive zeta potential of siRNA-loaded liposomes. nih.gov Similarly, the negative zeta potential of conjugated polymer nanoparticles was attributed to the maleimide functional groups on the DSPE-PEG-Mal copolymer. mdpi.com

The following table summarizes findings on the influence of this compound content on liposome structural parameters from various studies.

Formulation ComponentsThis compound ContentEffect on SizeEffect on Zeta PotentialReference
HSPC:DSPC:CHOL:EggPG:DSPE-PEG2000-MAL5, 10, and 20 mol% DSPE-PEG2000-MalNo significant difference in hydrodynamic diameter or PDI between concentrations.Not specified mdpi.com
siRNA-loaded liposomes1 mol% and 5 mol% DSPE-PEG-RGD (from this compound)Not specifiedReduced from +32 mV to +24.9 mV (1 mol%) and +17.3 mV (5 mol%). nih.gov
Egg-yolk phosphatidylcholine vesiclesIncreasing amounts of DSPE-PEG2000Reduced liposome size.Not specified nih.gov
PDPP-DBT@DSPE-PEG-Mal CPNsNot specifiedNot specifiedNegative zeta potential of -34.4 mV ± 1.8 mV due to maleimide groups. mdpi.com

This compound in Polymeric Nanoparticle and Micelle Architectures

This compound is a versatile building block not only for liposomes but also for the construction of other nanocarriers like polymeric nanoparticles and micelles. biochempeg.comnih.gov Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, drives the self-assembly into core-shell structures in aqueous environments. nih.govresearchgate.net The maleimide terminus provides a reactive handle for surface functionalization, enabling the development of targeted therapies. labinsights.nl

Self-Assembly Mechanisms of this compound in Polymeric Micelles

The amphiphilic character of this compound is the primary driver of its self-assembly into polymeric micelles in aqueous media. nih.gov The hydrophobic DSPE segments aggregate to form a solid core, which can encapsulate poorly water-soluble drugs, while the hydrophilic PEG chains form a protective corona. nih.govresearchgate.net This core-shell architecture enhances drug solubility and protects the encapsulated cargo from degradation. nih.gov

The PEG corona also provides a "stealth" property, reducing non-specific protein binding and opsonization, which prolongs the circulation half-life of the nanocarrier. labinsights.nlbiochempeg.com The maleimide groups located at the distal end of the PEG chains are exposed on the micelle surface, making them available for conjugation with targeting ligands like peptides or antibodies. labinsights.nl This allows for the creation of actively targeted micelles that can selectively accumulate at the desired site of action.

Integration into Block Copolymer Nanoparticle Systems

This compound can be integrated into various block copolymer nanoparticle systems to impart specific functionalities. It can be used as a surface-modifying agent in pre-formed nanoparticles or as a component during the nanoparticle self-assembly process.

In one approach, this compound is used to coat nanocrystals through a dual-solvent exchange method, rendering them water-dispersible and providing a functional surface for further modification. researchgate.net For instance, iron oxide nanocrystals have been coated with a mixture of DSPE-PEG and this compound to create stable, water-dispersible magnetic nanoparticles. researchgate.net

This compound can also be incorporated into nanoparticles made from other polymers, such as poly(lactic-co-glycolic acid) (PLGA). Peptides have been conjugated to this compound and then incorporated onto the surface of PLGA nanoparticles. nih.gov This strategy combines the biodegradable and biocompatible properties of PLGA with the targeting capabilities afforded by the maleimide-functionalized PEG-lipid.

Furthermore, this compound has been used to stabilize and functionalize conjugated polymer nanoparticles (CPNs) for applications in bioimaging and therapy. mdpi.com The maleimide groups on the CPN surface have been decorated with ligands like anti-HER2 affibody, leading to enhanced selectivity for tumor cells overexpressing the target receptor. mdpi.com

Role of this compound in Hydrogel and Nanosuspension Formulations

While the primary application of this compound is in liposomal and polymeric nanoparticle formulations, it also plays a role in the development of more complex systems like hydrogels and nanosuspensions.

In hydrogel formulations, this compound can be used to covalently link liposomes or other nanocarriers within the hydrogel network. This is achieved through a Michael-type addition reaction between the maleimide groups on the nanocarrier surface and thiol groups present in the hydrogel precursors (e.g., thiol-functionalized PEG). nih.gov This one-step crosslinking process can create injectable, stimuli-responsive hydrogels that can provide sustained and localized drug delivery. nih.gov For example, liposomes containing this compound have been crosslinked into a peptide-based hydrogel, creating a system for controlled release. nih.gov Similarly, lipid nanocapsules decorated with this compound have been used to form hydrogels through covalent reticulation with SH-PEG crosslinkers. emanresearch.org

In the context of nanosuspensions, this compound can be used to functionalize the surface of nanocrystals, improving their stability and enabling targeted delivery. While direct research on this compound in nanosuspension formulations is less common, the principles of surface modification are applicable. For instance, DSPE-PEG derivatives are used to stabilize nanocrystals and prevent aggregation. researchgate.net The inclusion of a maleimide group would offer the added advantage of active targeting. One study mentioned the preparation of immuno-magnetoliposomes, a type of nanosuspension, using DSPE-PEG2000 Maleimide, which could target activated platelets. nih.gov

Controlled and Stimuli-Responsive Release System Design Modulated by this compound

The integration of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (this compound) into nanocarrier systems is a cornerstone of modern strategies for controlled and stimuli-responsive drug delivery. pharmiweb.comlabinsights.nl This heterobifunctional lipid is prized for its dual capabilities: the DSPE portion anchors securely into the lipid bilayer of nanoparticles, while the PEG chain provides a hydrophilic shield, extending circulation time. labinsights.nlbiochempeg.com Crucially, the terminal maleimide group offers a reactive handle for the covalent conjugation of thiol-containing molecules, such as peptides and antibodies. avantiresearch.comnofamerica.com This feature is extensively exploited to engineer "smart" nanocarriers that can alter their properties and release their therapeutic payload in response to specific triggers within the target microenvironment, such as changes in pH, redox potential, or enzyme concentrations. researchgate.netnih.gov

These stimuli-responsive systems are designed to remain stable and inert in general circulation but become activated at the site of disease, thereby enhancing therapeutic efficacy while minimizing off-target effects. rsc.org The maleimide group is instrumental in this process, allowing for the attachment of targeting ligands that guide the nanocarrier to the diseased tissue or stimuli-sensitive moieties that trigger drug release upon encountering specific physiological cues. biochempeg.comavantiresearch.com

pH-Responsive Release Systems

Nanocarriers can be engineered to release their contents in response to the acidic conditions characteristic of tumor microenvironments (pH ~6.5) or intracellular compartments like endosomes and lysosomes (pH 4.5-6.0). rsc.orgresearchgate.net this compound is a key component in the surface functionalization of these systems.

One common strategy involves conjugating a targeting or cell-penetrating peptide to the this compound. For instance, the acidity-triggered rational membrane (ATRAM) peptide, which inserts into lipid bilayers under mildly acidic conditions (pKa ~6.5), has been attached to this compound on the surface of mesoporous silica (B1680970) nanospheres. nih.govopen.ac.uk This promotes the specific targeting and internalization of the nanocarrier into cancer cells within the acidic tumor microenvironment. nih.govopen.ac.uk

Another approach uses pH-sensitive chemical bonds, such as imine or hydrazone linkers, to attach the PEG shield to the nanocarrier. researchgate.netunimi.it In neutral pH environments like the bloodstream, the PEG layer remains intact, providing stealth properties. However, upon reaching the acidic tumor environment, the linker is hydrolyzed, leading to the shedding of the PEG layer ("de-PEGylation"). researchgate.net This exposes the underlying nanocarrier, facilitating cellular uptake and drug release. In such designs, this compound can be used to attach a targeting ligand alongside the pH-sensitive cleavable PEG derivative to further enhance specificity. researchgate.net

Research has demonstrated the efficacy of these systems. For example, pH-sensitive liposomes and solid lipid nanoparticles (SLNs) have been designed for the co-delivery of irinotecan (B1672180) and microRNA. researchgate.net These nanoparticles were coated with a pH-sensitive PEG-lipid derivative containing an imine bond and further functionalized via this compound conjugation to peptides, demonstrating pH-responsive release and enhanced cytotoxicity in colon cancer cells. researchgate.net Similarly, doxorubicin-loaded solid lipid nanoparticles coated with a pH-responsive cholesterol-PEG adduct showed significantly higher drug release at pH 4.7 (63.4%) compared to physiological pH 7.4 (25.2%). nih.gov

Table 1: Research Findings on pH-Responsive Systems Utilizing this compound

Nanocarrier SystemStimulus/MechanismRole of this compoundCargoKey FindingsReference
Lipid/PEG-coated Upconversion Mesoporous Silica Nanospheres (LUMSNs)Mildly acidic pH (~6.5) triggers conformational change in ATRAM peptide, promoting membrane insertion and cellular uptake.Conjugation of the Acidity-Triggered Rational Membrane (ATRAM) peptide to the nanocarrier surface.Chlorin e6 (Ce6)Functionalization with ATRAM peptide promoted specific and efficient internalization into cancer cells within the mildly acidic tumor microenvironment. nih.gov
pH-sensitive Liposomes and Solid Lipid Nanoparticles (SLNs)Acidic pH cleaves imine bond, leading to shedding of the PEG shield, exposing the nanoparticle for cellular uptake.Conjugation of targeting and cell-penetrating peptides to the nanoparticle surface.Irinotecan and microRNA-200Nanoparticles exhibited pH-responsive release, internalization, and intracellular distribution in the acidic environment of colon cancer cells. researchgate.net
pH-responsive Solid Lipid Nanoparticles (SLNs)Low pH in endosomes/lysosomes enhances drug release from the lipid core.Anchoring of PEG chains to the SLN surface (as DSPE-PEG). The maleimide variant is used for further functionalization.DoxorubicinDrug release was significantly higher at acidic pH (63.4% at pH 4.7) compared to neutral pH (25.2% at pH 7.4) over 72 hours. nih.gov

Redox-Responsive Release Systems

The significant difference in redox potential between the extracellular and intracellular environments provides another trigger for controlled drug release. rsc.org The concentration of glutathione (B108866) (GSH), a reducing agent, is substantially higher inside cells (up to 10 mM) compared to the extracellular space (~2 µM). rsc.orgmdpi.com This gradient is exploited by incorporating disulfide bonds into the nanocarrier structure. unimi.it

In these systems, DSPE-PEG can be linked to the nanocarrier via a disulfide bond. In the oxidizing extracellular environment, the bond is stable. However, once the nanocarrier is internalized by a tumor cell, the high intracellular GSH concentration cleaves the disulfide bond, detaching the PEG shield. unimi.itmdpi.com This de-PEGylation enhances the interaction of the nanocarrier with endosomal membranes, facilitating payload release into the cytoplasm. rsc.org

This compound is used to attach targeting moieties to these redox-responsive carriers to ensure they are internalized by the correct cells. rsc.org For example, nanogels have been fabricated with pendant maleimide groups linked to the polymer backbone through disulfide linkages. rsc.org These maleimide groups serve as handles to conjugate cell-targeting peptides, while the disulfide bonds allow for degradation and drug release in the reductive intracellular environment, leading to enhanced cytotoxicity in GSH-rich cancer cells. rsc.org

Table 2: Research Findings on Redox-Responsive Systems

Nanocarrier SystemStimulus/MechanismRole of this compoundCargoKey FindingsReference
Polymer-based NanogelsHigh intracellular glutathione (GSH) concentration cleaves disulfide linkers in the nanogel backbone, causing degradation and drug release.The maleimide group (linked via a disulfide bond) provides a site for conjugating cell-targeting peptides.DocetaxelNanogels showed preferential internalization and enhanced cytotoxicity in breast cancer cells with high GSH levels. rsc.org
Liposomes with Cleavable PEGIntracellular GSH cleaves a disulfide bond between the PEG shield and the liposome surface, triggering PEG-deshielding and drug release.Used to attach a targeting ligand to the distal end of the PEG chain.Doxorubicin, PaclitaxelRapid drug release (up to 80% in 36 hours) was observed in response to reducing conditions, leading to specific release in target cancer cells. unimi.it
Lipopeptide NanosystemReductive removal of PEG shield by GSH, followed by enzyme cleavage of a peptide linker, destabilizing the lipid bilayer.Incorporated into the nanosystem to attach the reductively-cleavable PEG shield.Gemcitabine (B846)The dual-responsive system demonstrated sequential PEG removal and enzyme-induced bilayer disruption, leading to controlled drug release. unimi.it

Enzyme-Responsive Release Systems

Many pathological tissues, particularly tumors, are characterized by the overexpression of certain enzymes, such as matrix metalloproteinases (MMPs) and proteases. mdpi.comnih.gov This enzymatic activity can be harnessed to trigger drug release. The strategy involves incorporating an enzyme-cleavable peptide sequence into the nanocarrier design. unimi.itnih.gov

This compound is ideal for this purpose. A peptide containing a specific enzyme cleavage site and a terminal cysteine residue can be synthesized and then conjugated to the maleimide group on the DSPE-PEG lipid. unimi.it This functionalized lipid is then incorporated into a liposome or other nanoparticle. The PEG chain shields a targeting ligand or the nanoparticle itself until the carrier reaches the tumor microenvironment. There, the overexpressed enzymes cleave the peptide linker, detaching the PEG shield and activating the nanocarrier for cellular uptake or drug release. unimi.itnih.gov

For example, liposomes have been developed where a peptide sequence cleavable by MMP-2 is inserted between the DSPE-PEG anchor and a cell-targeting moiety. unimi.it In the presence of MMP-2, the targeting ligand is exposed, leading to enhanced cellular uptake. Another design used an MMP-9 cleavable peptide linker to control the stability of a lipopeptide assembly, triggering the release of encapsulated gemcitabine in an enzyme-rich environment. unimi.it

Table 3: Research Findings on Enzyme-Responsive Systems

Nanocarrier SystemStimulus/MechanismRole of this compoundCargoKey FindingsReference
Peptide-Hybrid Liposomes (MRPL)MMP-2, overexpressed in the tumor microenvironment, cleaves a responsive amphiphilic peptide, disrupting the liposome and releasing the drug.Used to conjugate a peptide containing an MMP-2 specific cleavable sequence and a CXCR4 targeting part.PirfenidoneThe system showed enzyme-responsive release and targeted delivery to CXCR4-expressing cells. unimi.it
Mesoporous Silica Nanoparticles (MSNs)MMP-2 cleaves a gelatin layer and a peptide linker, allowing for programmed drug release.Used to attach targeting ligands (e.g., Folic Acid) to the nanoparticle surface.DoxorubicinThe system demonstrated sequential release triggered by MMP-2 recognition and subsequent FA-mediated targeting. nih.gov
Dual-Responsive LipopeptidesMMP-9 cleaves a peptide sequence after the PEG shield is removed by GSH, leading to bilayer destabilization.Part of the construct to attach the PEG shield via an enzyme-sensitive peptide linker.GemcitabineShowed a programmed release profile, first responding to GSH and then to MMP-9 for site-specific drug delivery. unimi.it

Ligand Directed Targeting Via Dspe Peg Maleimide Conjugation

Conjugation of Peptides and Proteins to DSPE-PEG-Maleimide Functionalized Nanocarriers

The maleimide-thiol reaction is a widely employed strategy for attaching peptides and proteins to the surface of nanocarriers functionalized with this compound. medchemexpress.commdpi.com This method's popularity stems from its high specificity and efficiency at neutral pH, which allows for the selective conjugation of molecules via cysteine residues or other introduced thiol groups. researchgate.net The process involves the Michael addition of a thiol group to the double bond of the maleimide (B117702), resulting in a stable covalent thioether linkage. rsc.org This approach has been successfully used to conjugate a variety of peptides and proteins, thereby imparting targeting capabilities to the nanocarriers. For instance, peptides designed to target specific cellular receptors can be attached to liposomes, enhancing their uptake by cancer cells. researchgate.netmedsci.org

Research has demonstrated the successful conjugation of various peptides, such as the p5314–29 peptide and the Pep-1 peptide, to this compound for integration into nanocarrier systems. nih.govnih.gov Similarly, proteins are conjugated using this chemistry, often by introducing a thiol group onto the protein surface if one is not naturally accessible. nih.gov The DSPE-PEG component serves a dual purpose: the DSPE portion anchors the conjugate into the lipid bilayer of the nanocarrier, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic spacer that extends the attached ligand away from the nanocarrier surface, potentially improving its accessibility to target receptors. biochempeg.comcreativepegworks.com

Optimization of Ligand-to-Maleimide Ratio for Enhanced Conjugation

Achieving optimal conjugation efficiency is crucial for the successful development of targeted nanocarriers. A key parameter in this process is the molar ratio between the targeting ligand (containing a thiol group) and the maleimide groups on the nanocarrier surface. rsc.org Studies have shown that varying this ratio can significantly impact the amount of ligand that becomes successfully attached.

For instance, in the development of peptidoliposomes, the effect of the peptide-to-maleimide ratio was investigated. It was found that optimizing this ratio is necessary to achieve maximal reaction efficiency. mdpi.com Similarly, when conjugating anti-EGFR Fab' fragments to lipid-based nanoparticles, the optimization of the maleimide-to-thiol reaction ratio was a key step in achieving efficient conjugation. rsc.org Research on the development of targeted liposomes for Pseudomonas aeruginosa infections also highlighted the need to modify the maleimide to thiol molar ratio to reach optimal reaction efficiency, as different conjugates may have different requirements. mdpi.com

In one study, the conjugation of an anti-prostate membrane antigen (PSMA) single-chain variable fragment (scFv) to this compound was performed to create lipid nanoparticles (LNPs). nih.gov Another study developing nanoliposomal vaccines conjugated the P435 peptide to Maleimide-PEG2000-DSPE using a lipid/peptide molar ratio of 1:1.2. tandfonline.com These examples underscore that the ideal ligand-to-maleimide ratio is not universal and must be empirically determined for each specific ligand-nanocarrier system to maximize conjugation and subsequent targeting efficacy.

Preservation of Ligand Bioactivity Post-Conjugation

A critical consideration in the design of ligand-targeted nanocarriers is the preservation of the biological activity of the conjugated ligand. The conjugation process itself, as well as the final orientation and presentation of the ligand on the nanocarrier surface, can potentially impact its ability to bind to its target receptor.

The use of this compound offers advantages in this regard. The PEG linker acts as a spacer, projecting the ligand away from the nanocarrier surface, which can help to minimize steric hindrance and maintain the ligand's native conformation. biochempeg.com This spatial separation is thought to be important for allowing the ligand to freely interact with its biological target. The mild reaction conditions of the maleimide-thiol conjugation are also beneficial, as they are less likely to denature sensitive protein or peptide ligands compared to harsher chemical methods. mdpi.com

Studies have demonstrated that ligands conjugated via this compound can retain their bioactivity. For example, antibody fragments conjugated to liposomes via this method have been shown to maintain their binding affinity for their target antigens. nih.gov Ensuring that the conjugation strategy does not compromise the ligand's function is a crucial step in the development pipeline of targeted nanocarriers, and the this compound system provides a robust platform for achieving this.

Attachment of Antibodies and Antibody Fragments via Maleimide Linkages

The covalent attachment of antibodies and their fragments to nanocarriers is a well-established strategy for active targeting in drug delivery. This compound is a frequently used tool for this purpose, enabling the creation of immunoliposomes and other targeted nanoparticles. medchemexpress.combio-techne.com The maleimide group on the DSPE-PEG conjugate reacts specifically with thiol groups, which can be naturally present in the hinge region of antibody fragments like Fab' or can be introduced into full-length antibodies through chemical modification. rsc.orgnih.gov This specific and stable thioether bond ensures a robust connection between the antibody and the nanocarrier. rsc.org

The process typically involves the reduction of disulfide bonds in the antibody hinge region to generate free thiol groups, which are then available to react with the maleimide-functionalized nanocarrier surface. rsc.org This approach has been used to conjugate various antibodies and their fragments, such as anti-EGFR Fab', to lipid-based nanoparticles. rsc.org The resulting antibody-conjugated nanocarriers have demonstrated enhanced targeting capabilities in various research settings.

NanocarrierLigandConjugation ChemistryKey Finding
LiposomesAnti-EGFR Fab'Maleimide-thiolSuccessful conjugation to create immunoliposomes for siRNA delivery. nih.gov
Lipid NanocapsulesAnti-EGFR Fab'Maleimide-thiolEfficient conjugation and confirmed binding activity of the Fab' fragment. rsc.org
Lipid NanoparticlesAnti-PSMA scFvMaleimide-thiolEnhanced tumor accumulation compared to the scFv alone. nih.gov
LiposomesThiolated HemoglobinMaleimide-thiolSuccessful covalent linkage of hemoglobin to the liposome (B1194612) surface. nih.gov

Covalent Immobilization of Small Molecule Ligands and Aptamers

Beyond peptides and proteins, this compound is also instrumental in the covalent attachment of other targeting moieties, such as small molecule ligands and nucleic acid aptamers. avantiresearch.comcrodapharma.com The fundamental principle of maleimide-thiol chemistry remains the same: the small molecule or aptamer must possess a free thiol group to react with the maleimide-functionalized nanocarrier. nanocs.net This allows for the precise and stable immobilization of these ligands, enabling targeted delivery to specific cellular receptors or disease sites.

Small molecule ligands, which can be designed to bind to a wide array of biological targets, can be synthesized with a thiol-containing linker for conjugation. This strategy has been employed to create targeted drug delivery systems with high specificity. avantiresearch.com Similarly, aptamers, which are short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets, can be chemically modified to include a terminal thiol group. jst.go.jp This allows for their conjugation to this compound-containing liposomes or other nanoparticles, creating highly specific targeting vehicles. biochempeg.comcreativepegworks.com For example, aptamers targeting tumor endothelial cells have been successfully conjugated to this compound to create targeted liposomal systems. jst.go.jp

Multivalent Targeting Strategies Employing Multiple Maleimide Linkages

Multivalent targeting, the simultaneous presentation of multiple ligands on a single nanocarrier, can significantly enhance the avidity and specificity of binding to target cells. nih.gov By engaging multiple receptors concurrently, multivalent nanocarriers can achieve stronger and more stable interactions than their monovalent counterparts. This compound can be incorporated into nanocarrier formulations at varying densities, allowing for the creation of surfaces with multiple reactive sites for ligand conjugation.

Assessment of Ligand Density and Spatial Presentation on Nanocarrier Surfaces

The effectiveness of a targeted nanocarrier is not only determined by the presence of the correct ligand but also by its density and spatial arrangement on the nanoparticle surface. nih.govnih.gov The number of ligands per nanocarrier (ligand density) and how they are distributed can influence binding affinity, cellular uptake, and intracellular trafficking. nih.govresearchgate.net Therefore, methods to accurately assess these parameters are crucial for the rational design and optimization of targeted delivery systems.

Several techniques can be employed to quantify ligand density. Chemical assays, such as the Ellman's test, can be used to determine the amount of unreacted maleimide groups on the nanocarrier surface after conjugation, thereby providing an indirect measure of the number of conjugated ligands. researchgate.net Chromatographic methods like High-Performance Liquid Chromatography (HPLC) can also be used to quantify the amount of conjugated ligand. medsci.orgtandfonline.com

The spatial presentation of ligands, including their orientation and clustering, is another important factor. researchgate.netmit.edu The use of PEG linkers of varying lengths, such as this compound with different PEG molecular weights, can influence the distance of the ligand from the nanocarrier surface. avantiresearch.com Advanced imaging techniques and biophysical methods can provide insights into the spatial arrangement of ligands. Understanding and controlling both ligand density and spatial presentation are key to optimizing the interactions between targeted nanocarriers and their biological targets, ultimately leading to more effective therapeutic outcomes. nih.gov

Physicochemical and Structural Characterization of Dspe Peg Maleimide Conjugates and Formulations

Spectroscopic Characterization Techniques for Confirming Maleimide (B117702) Functionalization

Spectroscopic methods are indispensable for verifying the covalent attachment of the maleimide group to the DSPE-PEG backbone. These techniques provide detailed information about the molecular structure and the presence of specific functional groups, ensuring the successful synthesis of the functionalized lipid-polymer conjugate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of DSPE-PEG-Maleimide. avantiresearch.comipb.pt It provides atomic-level information about the molecular structure, confirming the successful conjugation and integrity of the molecule. avantiresearch.comipb.pt

In the ¹H NMR spectrum of this compound, characteristic peaks corresponding to the different components of the molecule are observed. The methylene (B1212753) protons of the DSPE lipid tails typically appear around 1.2 ppm, while the repeating ethylene (B1197577) glycol units of the PEG chain produce a prominent signal at approximately 3.7 ppm. researchgate.net A key indicator of successful maleimide functionalization is the appearance of a characteristic signal for the maleimide protons at around 6.7 ppm. researchgate.net The disappearance of this peak after conjugation with a thiol-containing molecule, such as a peptide or antibody, confirms the successful reaction between the maleimide group and the thiol moiety. researchgate.netnih.gov For instance, one study observed the characteristic absorption peak of the maleimide group at 6.68 ppm, which subsequently vanished after reaction with the thiol group of transferrin. researchgate.net

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

Molecular Component Characteristic Chemical Shift (ppm) Reference
DSPE (methylene protons) ~1.2 researchgate.net
PEG (ethylene glycol repeating units) ~3.7 researchgate.net
Maleimide Protons ~6.7 researchgate.net
Maleimide Protons (alternative) 6.68 researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and its conjugates. By analyzing the absorption of infrared radiation, FTIR can confirm the presence of key chemical bonds and structural features. nih.govresearchgate.net

The FTIR spectrum of this compound displays characteristic absorption bands. For instance, a weak C=O stretching band associated with the maleimide group can be observed around 1686.21 cm⁻¹. researchgate.net Additionally, a broad N-H stretching band, typically centered around 3403.63 cm⁻¹, is characteristic of the secondary amide groups within the structure. researchgate.net Following conjugation with a thiol-containing molecule, changes in the FTIR spectrum, such as the disappearance or shifting of the maleimide-related peaks, can indicate a successful reaction. One study noted an enhancement of the peak near 3300 cm⁻¹ in the infrared spectra of DSPE-PEG2000-Angiopep-2, which was attributed to the hydroxyl group present in the conjugated Angiopep-2 peptide. nih.gov Another study confirmed the formation of a disulfide bond between this compound and a thiol group of an aptamer by the appearance of a stretching S-S bond at 527.15 cm⁻¹. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound and Conjugates

Functional Group/Bond Characteristic Wavenumber (cm⁻¹) Reference
Maleimide C=O Stretch 1686.21 researchgate.net
Secondary Amide N-H Stretch 3403.63 researchgate.net
Hydroxyl Group (in conjugate) ~3300 nih.gov
S-S Stretch (in conjugate) 527.15 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Maleimide Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for both qualitative and quantitative analysis of the maleimide group in this compound. This technique is particularly useful for monitoring the progress of conjugation reactions. rsc.org

The maleimide group exhibits a characteristic absorbance peak in the UV region, typically around 293-300 nm. rsc.org The conjugation of a thiol-containing molecule to the maleimide group leads to the loss of the double bond within the maleimide ring, resulting in a decrease or complete disappearance of this absorbance peak. rsc.org This change in absorbance can be monitored over time to follow the reaction kinetics and to quantify the extent of conjugation. rsc.org For example, a study demonstrated that the maximum peak at 293 nm decayed once the PEG-maleimide was conjugated with a thiol-containing aptamer. rsc.org In another study, the UV absorption of DSPE-PEG2000-Angiopep-2 was significantly blue-shifted and coincided with the characteristic UV absorption of angiopep-2 near 270 nm, confirming the reaction. nih.gov

Table 3: UV-Vis Absorbance Characteristics for Maleimide Group

Species Characteristic Absorbance Maximum (nm) Observation Reference
This compound ~293-300 Peak present before conjugation rsc.org
Thiol-Maleimide Conjugate N/A Peak at 293 nm decays or disappears rsc.org
DSPE-PEG2000-Angiopep-2 Conjugate ~270 Peak shifts to coincide with peptide absorbance nih.gov

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are essential for assessing the purity of this compound and for determining its molecular weight distribution. These methods separate molecules based on their physical properties, such as size and polarity, providing crucial information for quality control and formulation development.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers like this compound. measurlabs.comlcms.cz This method separates molecules based on their hydrodynamic volume, allowing for the characterization of the polymer's size and dispersity. measurlabs.com

GPC/SEC analysis can provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. measurlabs.com A narrow molecular weight distribution, indicated by a low PDI value (typically between 1.02 and 1.05 for linear PEGs), is often desirable for ensuring batch-to-batch consistency and predictable in vivo behavior. creativepegworks.com The technique is also used to purify conjugates by separating the final product from unreacted starting materials. For instance, SEC can be used to separate Hb-liposomes from unreacted hemoglobin, with a fraction of the hemoglobin co-eluting with the liposomes. nih.gov

Table 4: Typical GPC/SEC Parameters for Polymer Analysis

Parameter Description Typical Value for Linear PEG Reference
Mn Number-average molecular weight Varies with PEG length measurlabs.com
Mw Weight-average molecular weight Varies with PEG length measurlabs.com
PDI (Đ) Polydispersity Index (Mw/Mn) 1.02-1.05 creativepegworks.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and purity assessment of this compound and its conjugates. nih.gov HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This method can effectively separate this compound from its precursors and any byproducts. The purity of this compound is often reported as ≥90% or ≥95% as determined by HPLC. bio-techne.com For example, one analytical method used a C18 column with a gradient of methanol (B129727) and isopropanol (B130326) in an ammonium (B1175870) acetate (B1210297) buffer to analyze DSPE-PEG2000-Maleimide. Another study used HPLC to measure the linking efficiency of a peptide to this compound in synthesized micelles.

Table 5: Example HPLC Conditions for this compound Analysis

Parameter Condition Reference
Column C18 (2.6 µm, 100 Å, 100 x 3 mm)
Mobile Phase A 40:60 Methanol:Water, 10 mM Ammonium Acetate, pH 6.4
Mobile Phase B 10:90 Methanol:Isopropanol, 10 mM Ammonium Acetate
Detector Evaporative Light Scattering Detector (ELSD)

The effectiveness of drug delivery systems utilizing this compound hinges on the precise physicochemical and structural characteristics of the resulting formulations. This section delves into the critical analysis of particle size, zeta potential, morphology, and the quantification of surface-bound ligands, which collectively dictate the in-vivo behavior and therapeutic efficacy of these nanoparticles.

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA)

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are fundamental techniques for determining the hydrodynamic size, size distribution (polydispersity index, PDI), and concentration of nanoparticles in a formulation.

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. This information is then used to calculate the hydrodynamic diameter. The polydispersity index (PDI) provides a measure of the heterogeneity of particle sizes in the sample. A lower PDI value indicates a more uniform and monodisperse population of nanoparticles.

NTA, on the other hand, visualizes and tracks individual nanoparticles, allowing for a more direct measurement of particle size and concentration. It can be particularly useful for resolving different size populations within a sample.

Research has shown that the incorporation of this compound into lipid-based formulations generally results in nanoparticles with a hydrodynamic diameter in the range of 100 to 250 nm. rsc.org For instance, phytantriol-based cubosomes and hexosomes stabilized with this compound exhibited particle sizes of 232 nm and 251 nm, respectively. rsc.org Similarly, liposomal formulations incorporating this lipid have been prepared with varying sizes, often through extrusion techniques to achieve a desired size range and improve homogeneity. nih.govnih.gov

The concentration of this compound can influence the final particle size. Studies have shown that adjusting the molar percentage of this compound can lead to changes in the hydrodynamic diameter of the resulting liposomes. mdpi.com

The zeta potential, a measure of the surface charge of the nanoparticles, is also a critical parameter assessed by DLS instrumentation. It provides an indication of the colloidal stability of the formulation. A sufficiently high positive or negative zeta potential can prevent particle aggregation through electrostatic repulsion. Formulations containing this compound typically exhibit a negative zeta potential. nih.govmdpi.com For example, lipid-coated nanoparticles with a this compound shell showed a zeta potential of approximately -20.4 mV. nih.gov

Here is an interactive data table summarizing representative DLS and NTA findings for this compound formulations:

FormulationTechniqueAverage Size (nm)PDIZeta Potential (mV)Reference
Phytantriol CubosomesDLS232-- rsc.org
Phytantriol HexosomesDLS251-- rsc.org
Form3C−-NPsDLS203.20.125-20.4 nih.gov
Form3C−-NPsNTA156.0-- nih.gov
Peptidoliposomes (5 mol% DSPE-PEG2000-Mal)DLS-<0.2- mdpi.com

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM)

While DLS and NTA provide valuable information on particle size and distribution in a bulk solution, Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) offer direct visualization of the morphology and internal structure of individual nanoparticles.

TEM requires samples to be dried and stained, which can sometimes introduce artifacts. Cryo-EM, however, involves flash-freezing the sample in its native, hydrated state, providing a more accurate representation of the nanoparticle structure. thermofisher.com

Cryo-TEM has been instrumental in confirming the morphology of various this compound-containing formulations. rsc.orgresearchgate.net For example, cryo-TEM has been used to visualize phytantriol-based cubosomes and hexosomes, confirming their internal liquid crystalline structures. rsc.org These techniques can reveal whether the nanoparticles are spherical, have a core-shell structure, or exhibit other morphologies. thermofisher.comresearchgate.net Studies have shown that DSPE-PEG can induce the formation of lipodisks in certain lipid compositions. researchgate.net Cryo-TEM can also provide more accurate size measurements compared to DLS, especially in cases where particle aggregation might occur in solution. thermofisher.com

Here is an interactive data table summarizing morphological findings from TEM and Cryo-EM studies:

Formulation TypeMicroscopy TechniqueObserved MorphologyKey FindingsReference
Phytantriol-based LCNPsCryo-TEMCubosome and hexosome structuresConfirmed the presence of lyotropic liquid crystalline phases. rsc.org
Liquid Metal Nanoparticles with FolateTEMCore-shell particlesConfirmed a phospholipid layer on the surface. researchgate.net
HEPC:Chol:DSPE-PEG(2000)Cryo-TEMLipodisksDSPE-PEG induced the formation of lipodisks. researchgate.net
cPM micelles and LNPsCryo-TEMNearly spherical with a rough surface (cPMs), well-defined spherical (LNPs)Cryo-TEM provided more accurate size than DLS due to cPM aggregation in solution. thermofisher.com

Quantification of Surface-Conjugated Ligands on this compound Formulations

The ability to accurately quantify the number of ligands conjugated to the surface of this compound formulations is crucial for ensuring batch-to-batch consistency and for understanding the relationship between ligand density and biological activity. Several methods are employed for this purpose.

One common approach involves the use of colorimetric assays. The bicinchoninic acid (BCA) assay and other protein quantification methods can be used when the conjugated ligand is a peptide or protein. nih.gov

A more direct method for quantifying unreacted maleimide groups on the nanoparticle surface is the use of Ellman's reagent. researchgate.netnih.gov This method involves reacting the maleimide-functionalized nanoparticles with a known concentration of a thiol-containing compound, such as L-cysteine. The remaining unreacted thiols are then quantified photometrically using Ellman's reagent. researchgate.netnih.gov This allows for the calculation of the number of maleimide groups that participated in the conjugation reaction.

Fluorescently labeled ligands can also be used to quantify surface conjugation. By measuring the fluorescence of the nanoparticles after conjugation and removal of unreacted ligands, the amount of bound ligand can be determined. For instance, a fluorescent maleimide quantification kit has been used to determine the amount of conjugated ligands. researchgate.net

It is also important to define parameters such as the "surface anchor density," which represents the total amount of this compound on the liposome (B1194612) surface, and the "reaction yield," which is the percentage of these anchors that have successfully conjugated to a ligand. jst.go.jp These parameters provide a more complete picture of the surface topology of the functionalized nanoparticles. jst.go.jp

Here is an interactive data table summarizing methods for quantifying surface-conjugated ligands:

Quantification MethodPrincipleApplication ExampleReference
Ellman's ReagentPhotometric determination of unreacted thiols after reaction with maleimide groups.Quantifying PEG-maleimide ligands on polystyrene nanoparticles. nih.gov Determining unreacted maleimides on liposomes. researchgate.net researchgate.netnih.gov
Bicinchoninic Acid (BCA) AssayColorimetric quantification of proteins.Quantifying peptide and protein ligands conjugated to nanoparticles. nih.gov
Fluorescent Quantification KitMeasurement of fluorescence from a labeled ligand or a reaction product.Quantifying Pam2 and MPLA conjugated to microspheres. researchgate.net
RadiolabelingUsing a radiolabeled ligand (e.g., tritium-labeled) to quantify conjugation.Quantifying hyaluronic acid conjugated to LNPs. nih.gov

Assessment of Colloidal Stability and Aggregation Tendency in Various Media

The colloidal stability of this compound formulations is paramount for their successful application. Aggregation of nanoparticles can lead to rapid clearance from circulation and a loss of therapeutic efficacy. The stability of these formulations is typically assessed by monitoring changes in particle size and PDI over time using DLS.

Formulations are often tested for stability in various physiologically relevant media, such as phosphate-buffered saline (PBS) and serum-containing media. The PEG component of this compound plays a crucial role in providing steric stabilization, which helps to prevent aggregation by creating a hydrophilic corona around the nanoparticle. nih.govmdpi.com

Studies have demonstrated that liposomes containing this compound can maintain their stability for extended periods when stored at 4°C. mdpi.com The inclusion of PEG has been shown to significantly improve the stability of liposomal formulations compared to those without it. mdpi.com

The zeta potential also contributes to colloidal stability through electrostatic repulsion. mdpi.com A sufficiently high negative or positive zeta potential can prevent particles from coming close enough to aggregate. Micelles formed with DSPE-PEG can exhibit a zeta potential of around -30 mV, which ensures good colloidal stability. nih.gov

However, the presence of ions in the surrounding medium can affect the stability of these formulations. researchgate.net Therefore, it is important to evaluate stability in media that mimic the ionic strength of biological fluids. The critical micelle concentration (CMC) of DSPE-PEG is also an important factor, as it is significantly lower in buffer than in water, which can impact micellar stability upon dilution in physiological fluids. nih.govresearchgate.net

Here is an interactive data table summarizing findings on the colloidal stability of this compound formulations:

FormulationStorage/Incubation ConditionsStability Assessment MethodKey FindingsReference
Peptidoliposomes with 5 mol% PEG1000Stored at 4°C for 13 daysDLSSignificantly more stable than formulations without PEG1000. mdpi.com
Phytantriol-based LCNPsStored at 4°C for 2 monthsDLS and SAXSParticle size and internal lipid nanostructures were stable. rsc.org
DSPE-PEG5000 micelles-Zeta PotentialZeta potential of about -30 mV ensures colloidal stability. nih.gov
mPEG2000-DSPE nanoparticlesIn bufferUltracentrifugationPoor stability above a concentration of 2 mg/mL, evidenced by aggregation. researchgate.net

In Vitro Biological Interactions of Dspe Peg Maleimide Functionalized Systems

Cellular Uptake Mechanisms and Internalization Pathways of Functionalized Nanocarriers

The entry of DSPE-PEG-Maleimide functionalized nanocarriers into cells is a multifaceted process governed by a variety of cellular mechanisms. The maleimide (B117702) group, in particular, can influence these pathways. Studies have shown that the presence of maleimide on the surface of liposomes can trigger alternative internalization routes, including both energy-dependent endocytosis and energy-independent membrane trafficking. nih.govmdpi.com This suggests that the interaction is not solely passive but can be an active process facilitated by the maleimide moiety.

The cellular uptake of these functionalized nanoparticles is often an energy-dependent process. mdpi.com Nanoparticles, including those functionalized with this compound, are commonly internalized through various forms of endocytosis, such as clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CavME), and macropinocytosis. mdpi.comnih.govpreprints.org For instance, research on GE11-modified liposomes for non-small cell lung cancer targeting revealed the involvement of multiple endocytic pathways in their cellular uptake. dovepress.com

Interestingly, the maleimide group itself appears to play a direct role in enhancing cellular uptake. It is hypothesized that the maleimide moiety interacts with thiol groups present on the cell surface, which then facilitates the internalization of the nanocarrier. nih.gov This thiol-mediated transport can be independent of the conventional endocytic pathways like CME and CavME. nih.gov This unique uptake mechanism highlights the significant role of the maleimide functionalization in dictating the cellular fate of the nanocarrier.

Receptor-Mediated Endocytosis Studies on Specific Cell Lines

The true power of this compound lies in its ability to be conjugated with specific targeting ligands, such as antibodies or peptides, which can then bind to receptors overexpressed on the surface of target cells, leading to receptor-mediated endocytosis. researchgate.netipl.pt This strategy significantly enhances the specificity and efficiency of drug delivery.

For example, liposomes functionalized with antagonist G, a peptide targeting neuropeptide receptors, showed increased cellular association and internalization in small cell lung carcinoma (SCLC) cell lines (H69 and H82) through a clathrin-dependent endocytosis mechanism. ipl.pt Similarly, immunoliposomes targeting the epidermal growth factor receptor (EGFR) have been shown to have greater cellular uptake in certain cancer cell lines compared to their non-targeted counterparts. researchgate.net

Studies have also explored the use of aptamers conjugated to this compound liposomes. For instance, AS1411 aptamer-functionalized liposomes were developed to specifically target tumor cells. mdpi.com Another study utilized an aptide specific for the EDB domain of fibronectin to target U87MG and SCC-7 cancer cells, demonstrating that the uptake efficiency was influenced by the length of the PEG linker. thno.org In the context of glioblastoma, liposomes functionalized with the NFL-TBS.40-63 peptide have been investigated for their ability to cross the blood-brain barrier and target glioblastoma cells. biochempeg.com

The choice of the targeting ligand and the cell line is crucial. For instance, liposomes surface-conjugated with human hemoglobin were shown to be specifically taken up by macrophages expressing the CD163 receptor, a process mediated by the formation of a liposome-hemoglobin-haptoglobin complex. nih.gov This highlights the specificity that can be achieved through receptor-mediated endocytosis.

**Table 1: Receptor-Mediated Endocytosis Studies**
| Targeting Ligand | Target Receptor/Cell Line | Key Findings |
| :--- | :--- | :--- |
| Antagonist G | Neuropeptide receptors on SCLC cells (H69, H82) | Increased cellular association and internalization via clathrin-dependent endocytosis.[ ipl.pt(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5PXID_0FN3VOXvkxZoLQ4OCCC3nuxXnePvuDTgQIne7RLHBImi_Rc3CJ2N7OAg8q6MffwS3BffqQQclXs7UPMVSptqx8vDvWpN9YJVce46cATy-5PE9Afd96RI06bGbGP_F7NDs4eRjH0hSSyVSfWxe2KAw1mHSxMEHRwKfiTNcfgwhEhIQyltduC03cFuEpGhuofROh3H0SiQfcp)] |
| Anti-EGFR Fab' | EGFR on HCC cell line | Greater cellular uptake for immunoliposomes with a maleimide group compared to a carboxyl group.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFgM8X3selhmCUyOMlbzEZVXUpral3mnWLIpTbWbKiNw4oqD3sgN09tRja4J1gGW8WcHxMKzYW-D0EVAiKpVpB1zTI0L2KaWoYCKakKOWvMDpWscSm0smqrs0R0OyBYPLLvzln1oYrpiVM1Bm8pbDSUPrb-xwOucr55xnPRH4BDwSSrnPswDfwwqwk2iLhI2EFEPU_Qe2zxIRz_QWXUSmEiTMmiymZrFgNVU7-GYQppk2AjBH76CsSBVUC4cIkm65PW)] |
| AS1411 Aptamer | Nucleolin on tumor cells | Enhanced active targeting of liposomes to cancer cells.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxMKM_HJNVU--39_G6hBGUtnH630b_wcsrHACje91H82WLLZO8cAmK872JKRMbYTNiUrP2Au0XCLd5RQ9VD73U-ucvShRqTv2b8uDNfxfPaLj71VHyN7z7tBoiO8t8FsOVGDg%3D)] |
| Human Hemoglobin | CD163 on macrophages | Specific uptake via CD163-dependent endocytosis.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFeFWduCVOtKdCt1i4-MWojNcD9gyWQbjFMCj36YD95ZiSg64mt_YGwCP6_paWjfamrwN1f4pJMSUG1sHoWG39kjGtMA9E-CBXxN__rqBPOmRJIzBIZpDlZ98N64Ic0aBdKBmKY3r8UTWyW5Js%3D)] |
| GE11 peptide | EGFR on NSCLC cells (A549) | Significantly increased cellular uptake via EGFR-mediated endocytosis.[ dovepress.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmFALQTqPekL8nWkpa8G9WRHd0lfBIj1OtAA1g7vV3mbcQu1qsdZ-mpOt6aDAoJcMjG-rf7yQX3lUEpZ8NobK66QuffeRPlMuWY7ghNVZXZu-ZyXTKws850gK7Hplz8nBR31fIRGy_MvyDcy0Dl9vHeSPOs8DfkCPn640RE2aUgMQXBrY86EN70IqqQdako7YtCphClKUuDIafUxFZA9sDGaSUqAucq566DAGc6PtKVszxT8ZafLkqZ-Nk8ykzjw%3D%3D)] |

Quantitative Analysis of Intracellular Localization and Trafficking

Understanding where nanocarriers go after entering a cell is as important as how they get in. Quantitative analysis of intracellular localization provides insights into the potential for endosomal escape and delivery of therapeutic cargo to the desired subcellular compartments.

Following internalization, nanocarriers are often trafficked through the endo-lysosomal pathway. nih.gov Confocal microscopy studies have shown that maleimide-modified liposomes can be partially localized in lysosomes. nih.gov However, the ultimate intracellular fate can be influenced by the targeting strategy. For example, a study comparing different targeting strategies for liposomes in endothelial cells found that even with similar uptake levels, the intracellular distribution among early endosomes, late endosomes, recycling endosomes, and lysosomes varied significantly. nih.govdoi.org This differential trafficking, in turn, affected the release kinetics of the encapsulated drug. doi.org

For instance, transferrin-functionalized liposomes were found to accumulate mainly in recycling endosomes after being internalized via clathrin-mediated entry. nih.gov In another study, while unconjugated peptides localized to lysosomes, their conjugation to liposomes prevented this lysosomal entrapment, suggesting that the peptide detached from the liposome (B1194612) at the cell surface. preprints.org

The ability to quantify the association of functionalized nanoparticles with cells is crucial. Studies have utilized fluorescence-based flow cytometry and confocal microscopy to quantitatively assess the cellular uptake of these nanocarriers. dovepress.comthno.org For example, quantitative analysis using ImageJ on confocal images has been used to determine the uptake efficiency of different liposomal formulations. thno.org These quantitative methods are essential for comparing the efficacy of different targeting strategies and formulations.

**Table 2: Intracellular Trafficking of this compound Systems**
| System | Cell Line | Intracellular Localization | Key Findings |
| :--- | :--- | :--- | :--- |
| Maleimide-modified liposomes | HeLa, HCC1954, MDA-MB-468, COS-7 | Partially in lysosomes | Thiol-mediated uptake led to lysosomal localization.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECyHuqb7b7kIzy6mKu3mX2Kd5SbMy8AOX-0RjowxAmLPhKh3Jn72t2txgjV64_wtH_7WWrZFwTgxeOVKWPfXVvBtGrjlrdW8oSpO0HfXO-AiFFEIIJ2uO_34eb0ZoQKesb9Q6NsG2kstYzghY%3D)] |
| Transferrin-functionalized liposomes | Endothelial cells | Mainly in recycling endosomes | Internalized via clathrin-mediated entry.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmUpZT8M55HqDCf61N0zxzkvGKfEuAV9j-vwg-H-F5h1vZwPkJ-4u23H4CAuzCyjJkKM5AjpZCvx5z3xrgJF6QQ6JB39s2hW4oHM-3YYRFthLmc5y11vukaQTcTZ6zeJyXU1fY1DMX2zomQW2q)] |
| Anionic liposomes targeting EPCR | Endothelial cells | Equally distributed in early/late/recycling endosomes and lysosomes | Uptake mechanism similar to cationic counterparts but different trafficking.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmUpZT8M55HqDCf61N0zxzkvGKfEuAV9j-vwg-H-F5h1vZwPkJ-4u23H4CAuzCyjJkKM5AjpZCvx5z3xrgJF6QQ6JB39s2hW4oHM-3YYRFthLmc5y11vukaQTcTZ6zeJyXU1fY1DMX2zomQW2q)] |
| Peptide-conjugated liposomes | SH-SY5Y cells | Lipids localize to lysosomes and macropinosomes, but peptide avoids organelle entrapment | Peptide detaches at the cell surface.[ preprints.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwxxVdkQDkbYr_vpecbHApi00bK0ObKuZie83mCxL77aRLdJOGtOFyu8kJRexK_UZjvSB4Neg1F7ZZsZc1YCZgMzxBKnbe6FEPnslYn9bxFr_I8-fEzYsm9M2-I-A43C8Ngv90jr_JOpuh2Sv-AD4EYTDPhEa_MNPVj-ql1wbasJkzcJzfSb6dDYFr7Eo3AbvuokiHtO8%3D)] |

Biocompatibility and Cellular Viability Assessments of Unloaded this compound Formulations

A fundamental requirement for any nanocarrier system is that the carrier itself, without any therapeutic payload, should be non-toxic to cells. Biocompatibility and cellular viability assays are therefore essential to evaluate the safety profile of unloaded this compound formulations.

Generally, DSPE-PEG lipids are considered biocompatible. medchemexpress.com Studies have shown that drug-free liposomes functionalized with this compound exhibit good biocompatibility. mdpi.com For example, in a study using 4T1 breast cancer cells, blank liposomes, both with and without maleimide functionalization, showed high cell viability, indicating their low cytotoxicity. nih.gov Similarly, another study found that the amount of this compound in the initial lipid mixture influenced cell viability, with higher amounts leading to an increase in viability. mdpi.com

The cytotoxicity of unloaded formulations is often assessed using methods like the MTT assay, which measures cell metabolic activity as an indicator of cell viability. mdpi.comnih.gov These assessments are crucial for establishing a baseline of safety before incorporating therapeutic agents.

**Table 3: Biocompatibility of Unloaded this compound Formulations**
| Formulation | Cell Line | Assay | Result |
| :--- | :--- | :--- | :--- |
| Blank Liposomes (with and without maleimide) | 4T1 breast cancer cells | MTT Assay | High cell viability, indicating low cytotoxicity.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEJdlnCnsULcaT0k0N7AybB0ODoCEsd18JYhnGTvYg7jbSIovmQRdUc9TRss_WDQIg0u25Xr4_LIE8ym0EEFmX72SwYzQ1EFkqg7lomb24QH0GAHsdSNXMjQIW-aOA2lMqUmGeAYqroks69CAY%3D)] |
| Drug-free aptamer-functionalized liposomes | Fibroblast cells | MTT Assay | Good biocompatibility; viability increased with higher DSPE-PEG-MAL content.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFxMKM_HJNVU--39_G6hBGUtnH630b_wcsrHACje91H82WLLZO8cAmK872JKRMbYTNiUrP2Au0XCLd5RQ9VD73U-ucvShRqTv2b8uDNfxfPaLj71VHyN7z7tBoiO8t8FsOVGDg%3D)] |
| MTf antibody-conjugated ETP-loaded SLN | HBMEC and human astrocytes | Cell viability and Transwell assays | Tolerable toxicity.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFIhsnWDJHYqmSQtqfo2i8kApIIIpSoOMsOZJgc6kem-FWBh1quWPUoCVFbAFgtkhVdpMogqEd-r-ve2Xy3vGjw8JEKpxYc3wMo6LaoTC9W7UFbtrzkInC1EcXDX3hx1UtEMA%3D%3D)] |

Specific Binding and Adhesion Studies to Cellular Receptors and Extracellular Matrix Components

The maleimide group on this compound not only serves as a conjugation point but can also influence the binding and adhesion of nanocarriers to cellular surfaces. The primary mechanism for specific binding, however, is through the attached targeting ligands that recognize and bind to specific cellular receptors or components of the extracellular matrix (ECM).

The targeting principle is based on the high affinity of ligands for their corresponding receptors. For example, peptides like GRGDS can be conjugated to DSPE-PEG to block the binding of ECM proteins to cell surface integrins. medchemexpress.commedchemexpress.com Similarly, the NGR peptide targets the tumor vascular antigen CD13, and the KAA peptide specifically binds to tumor vessels. medchemexpress.com

Studies have demonstrated the enhanced binding of ligand-targeted nanocarriers. For instance, liposomes functionalized with an anti-CA IX antibody showed a 1.65-fold higher binding affinity to CA IX-positive non-small cell lung cancer cells compared to non-targeted liposomes. mdpi.com The interaction between the maleimide group and cell surface thiols can also contribute to the initial adhesion of the nanocarrier to the cell membrane, which may then be followed by receptor-mediated uptake. nih.gov

It is also thought that unreacted maleimide groups on the surface of nanoparticles can interact with thiol groups on cancer cells, leading to increased association and interaction. researchgate.net This suggests a dual role for the maleimide: as a conjugation site and as a moiety that can directly influence cell surface interactions.

Influence of PEGylation and Maleimide Functionality on Protein Adsorption and Opsonization

When nanocarriers are introduced into a biological environment, they are immediately coated with proteins, forming a "protein corona." This process, known as opsonization, can trigger recognition by the mononuclear phagocyte system (MPS), leading to rapid clearance from circulation. frontiersin.orgnih.gov PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles, is a widely used strategy to mitigate this. mdpi.comresearchgate.netresearchgate.net

The PEG layer creates a hydrophilic shield that sterically hinders the adsorption of opsonins like fibronectin and immunoglobulins. researchgate.netmdpi.com This "stealth" effect helps the nanocarriers evade the immune system, prolonging their circulation time. biochempeg.comnih.gov The molecular weight and surface density of the PEG chains are critical factors in determining the effectiveness of this shielding. nih.gov Generally, a higher PEG density is preferred for reducing protein adsorption. mdpi.com

While PEGylation significantly reduces protein adsorption, it does not completely prevent it. frontiersin.orgnih.gov An incomplete PEG coverage can still allow for the attachment of biomolecules. frontiersin.org Interestingly, the composition of the protein corona can be influenced by the PEG conformation (mushroom vs. brush), which in turn affects phagocytic uptake. frontiersin.org

The maleimide functionality itself could potentially influence protein adsorption. While the primary role of the maleimide is for conjugation, any unreacted maleimide groups could potentially react with thiol-containing proteins in the biological fluid, altering the composition of the protein corona. nih.gov This could have implications for the nanocarrier's biological fate.

**Table 4: Factors Influencing Protein Adsorption**
| Factor | Influence on Protein Adsorption | Outcome |
| :--- | :--- | :--- |
| PEGylation | Creates a hydrophilic shield, sterically hindering protein binding.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyNbGgqvwI9-1RIXHnTfWZPqUWOQQPFfj2OK8qXRbS6ranrRW5j6n55ad0y0BoIl2gW5pzMsyOxjPEnYx6tXIw0YON9I46NyMDKllsjfvEiLCHUsCBJJ9TRTKz0RakIHXhnOqNkMhzZKkptoqM0vrb6x8aumUu1-NTGZV64NVrhJRJkrZkkS3jNwVTvTEyW8ZJVNefEkdUg4FdCPpvOMDBBsI1TCPjBB1PeXI%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmw_OSaQ4R6aAsFxvPqjnVV-owVDB7G5rK4ekc7--SF3j5ja6ybp61b2IywPV0gpJtIbVdnWvP5e79R-I8sYxwdiOqkhnW-hxpcvuFU9avEvwFPflQUZkMbKWI050kJmByW30%3D)] | Reduced opsonization and clearance by MPS.[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NGzBUnFsTcGZDU8v_1Rk4WfFbo1FrHWYnzY12H5bvr-jyRn8d7M_2kLNqiIDEPxzLCFfRh1PIphaxdQZkX0Psnmyq8x7p-eaUBUcE83I4yy0U982UjVLSFVdh1gRPPh5PWdQ-0xdY-QkYXLnNnmgc4w7sTwk0nG6UnVCr1c9lgL9MIWqqH7O3AYCA1w4DuVI8M4ms0ANYgMkpOPRIXPFpV2cycS_IgQ%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZXChLHEKjYmOEYun4IZPBw0xskLmlzXhuIfKPotLzw0fq4m-XebcbD10GZEzaS0ZR21M2BTx_J2yS3PcgurdMvkKZtj8m_NenPemY14WHIQ0E_4X6Gw4OMK0lgY9nKQftIhm9YplXOxWeWCM%3D)] |
| PEG Molecular Weight | Higher MW (up to a certain point) provides a thicker shield.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZXChLHEKjYmOEYun4IZPBw0xskLmlzXhuIfKPotLzw0fq4m-XebcbD10GZEzaS0ZR21M2BTx_J2yS3PcgurdMvkKZtj8m_NenPemY14WHIQ0E_4X6Gw4OMK0lgY9nKQftIhm9YplXOxWeWCM%3D)] | Decreased protein adsorption.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZXChLHEKjYmOEYun4IZPBw0xskLmlzXhuIfKPotLzw0fq4m-XebcbD10GZEzaS0ZR21M2BTx_J2yS3PcgurdMvkKZtj8m_NenPemY14WHIQ0E_4X6Gw4OMK0lgY9nKQftIhm9YplXOxWeWCM%3D)] |
| PEG Surface Density | Higher density leads to a more complete "brush" conformation.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmw_OSaQ4R6aAsFxvPqjnVV-owVDB7G5rK4ekc7--SF3j5ja6ybp61b2IywPV0gpJtIbVdnWvP5e79R-I8sYxwdiOqkhnW-hxpcvuFU9avEvwFPflQUZkMbKWI050kJmByW30%3D)] | Reduced protein adsorption and phagocytic uptake.[ frontiersin.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH4NGzBUnFsTcGZDU8v_1Rk4WfFbo1FrHWYnzY12H5bvr-jyRn8d7M_2kLNqiIDEPxzLCFfRh1PIphaxdQZkX0Psnmyq8x7p-eaUBUcE83I4yy0U982UjVLSFVdh1gRPPh5PWdQ-0xdY-QkYXLnNnmgc4w7sTwk0nG6UnVCr1c9lgL9MIWqqH7O3AYCA1w4DuVI8M4ms0ANYgMkpOPRIXPFpV2cycS_IgQ%3D)][ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmw_OSaQ4R6aAsFxvPqjnVV-owVDB7G5rK4ekc7--SF3j5ja6ybp61b2IywPV0gpJtIbVdnWvP5e79R-I8sYxwdiOqkhnW-hxpcvuFU9avEvwFPflQUZkMbKWI050kJmByW30%3D)] |
| Maleimide Functionality | Potential for unreacted groups to bind to thiol-containing proteins.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECyHuqb7b7kIzy6mKu3mX2Kd5SbMy8AOX-0RjowxAmLPhKh3Jn72t2txgjV64_wtH_7WWrZFwTgxeOVKWPfXVvBtGrjlrdW8oSpO0HfXO-AiFFEIIJ2uO_34eb0ZoQKesb9Q6NsG2kstYzghY%3D)] | May alter the protein corona composition. |

In Vitro Stability of Maleimide Linkages in Serum and Biological Fluids

The stability of the linkage between the maleimide group and the conjugated thiol-containing ligand is paramount for the success of targeted drug delivery systems. The thiol-maleimide reaction forms a stable thiosuccinimide bond. axispharm.com However, this linkage can be susceptible to cleavage in a biological environment. acs.orgulisboa.pt

There are two main competing reactions that can affect the stability of the maleimide-thiol adduct in vivo: retro-Michael reaction and hydrolysis. ulisboa.pt The retro-Michael reaction can lead to the premature release of the conjugated ligand or drug, and the maleimide can then undergo exchange with other biological thiols, such as those in glutathione (B108866) or serum albumin. acs.org This can compromise the therapeutic efficacy and potentially lead to off-target toxicities. acs.org

Studies have shown that the stability of the maleimide-thiol linkage can be influenced by the local chemical environment and the specific site of conjugation on a protein. acs.org For instance, the stability of antibody-drug conjugates (ADCs) can vary depending on the cysteine residue to which the maleimide-derivatized drug is attached. acs.org

On the other hand, hydrolysis of the maleimide ring can occur, and the resulting product is more resistant to the retro-Michael reaction, thus stabilizing the conjugate. ulisboa.pt Research has focused on developing next-generation maleimides with increased hydrolytic stability to ensure the integrity of the conjugate in serum. ucl.ac.uk For example, diiodomaleimides have been shown to offer rapid bioconjugation with reduced hydrolysis, resulting in robust serum stability. ucl.ac.uk

In some cases, the maleimide-thiol adduct may sever faster than the intended in vivo lifetime of the conjugate. acs.org However, for many applications, the lifetime of the succinimidyl thioether (the product of the thiol-maleimide reaction) exceeds the in vivo lifetime of the nanocarrier, making the linkage sufficiently stable. acs.org

**Table 5: Chemical Compounds Mentioned**
| Compound Name | Abbreviation |
| :--- | :--- |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] | this compound |
| Polyethylene glycol | PEG |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) | DSPC |
| Cholesterol | Chol |
| 1,5-dihexadecyl N,N-diglutamyl-lysyl-L-glutamate | GGLG |
| N-ethylmaleimide | NEM |
| 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) | DSPE |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC |
| 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | DSTAP |
| Etoposide | ETP |
| Doxorubicin | Dox |
| 5-Fluorouracil | 5-FU |
| Glutathione | GSH |
| Monomethyl auristatin E | MMAE |
| Calcein | |
| Paclitaxel | PTX |
| Curcumin | |
| Imatinib | |
| Oxaliplatin | |

In Vivo Pharmacokinetic and Biodistribution Analysis of Dspe Peg Maleimide Formulations in Preclinical Models

Assessment of Circulation Half-Life and Blood Clearance Kinetics of Nanocarrier Systems

The incorporation of polyethylene (B3416737) glycol (PEG) into nanocarriers, a process known as PEGylation, is a widely adopted strategy to prolong their circulation time in the bloodstream. preprints.orgbiochempeg.combiochempeg.com The DSPE-PEG component of DSPE-PEG-Maleimide provides a "stealth" characteristic, enabling nanocarriers to evade detection by the immune system, specifically the mononuclear phagocyte system (MPS), which is responsible for clearing foreign particles from circulation. biochempeg.comnih.govresearchgate.net This evasion leads to a longer circulation half-life and reduced systemic plasma clearance. biochempeg.comlabinsights.nlbiochempeg.com

The molecular weight of the PEG chain significantly influences the pharmacokinetic profile. preprints.orgnih.gov Generally, a higher molecular weight of PEG (e.g., >2000 Da) results in a more effective stealth effect, thereby increasing the circulation half-life. biochempeg.com For instance, studies on PEGylated micelles have shown that increasing the PEG molecular weight from 2 to 20 kDa leads to increased circulation time. nih.gov Similarly, PEGylated liposomes with a PEG molecular weight of 5 kDa demonstrated prolonged blood circulation compared to those with 750 Da PEG. nih.gov

However, it's important to note that repeated administration of PEGylated nanocarriers can sometimes lead to a phenomenon known as accelerated blood clearance (ABC). preprints.orgnih.gov This can occur when the first dose of the PEGylated formulation induces the production of anti-PEG antibodies (specifically anti-PEG IgM), which then bind to subsequent doses, leading to their rapid clearance from the blood. nih.gov Interestingly, one study reported that a maleimide-terminally modified PEGylated liposome (B1194612) induced the ABC phenomenon independently of the production of anti-PEG IgM antibodies. nih.gov

Organ-Specific Biodistribution and Accumulation Patterns in Animal Models

The biodistribution of this compound containing nanocarriers is a critical factor in determining their efficacy and potential off-target effects. Following intravenous administration, these nanoparticles distribute throughout the body, with accumulation patterns varying depending on the formulation's characteristics and the animal model used.

Quantitative Analysis of Nanocarrier Localization in Major Organs

Quantitative analysis reveals that major organs for nanocarrier accumulation often include the liver and spleen, which are primary sites of the mononuclear phagocyte system. rsc.orgrsc.org However, the PEGylation provided by DSPE-PEG helps to reduce this uptake, allowing for greater accumulation in other tissues, including tumors, through the enhanced permeability and retention (EPR) effect. researchgate.netbiochempeg.com

In a study using lipid nanocapsules (LNCs) post-inserted with DSPE-PEG, a significant liver localization was observed between 5 and 24 hours, with the peak at 8 hours. rsc.org After 48 hours, fluorescence was detected in the liver, spleen, kidneys, and bladder. rsc.org Another study with folate-functionalized nanoparticles showed notable fluorescence signals in the tumor, liver, and spleen 24 hours after injection. rsc.org The ratio of average fluorescence in the tumor to that in the liver was found to be 1.7 for these targeted nanoparticles. rsc.org

OrganAccumulation PatternTime PointReference
LiverSignificant localization, peak at 8h5-24h rsc.org
SpleenAccumulation observed48h rsc.org
KidneysAccumulation observed48h rsc.org
BladderAccumulation observed48h rsc.org
TumorNotable fluorescence signal24h rsc.org

This table provides a summary of organ-specific accumulation patterns of DSPE-PEG based nanocarriers at different time points post-injection.

Imaging Modalities for In Vivo Tracking (e.g., Fluorescence Imaging, PET/SPECT)

Various imaging modalities are employed to track the in vivo journey of this compound formulations. Fluorescence imaging is a common technique where the nanocarriers are labeled with a fluorescent probe, allowing for real-time visualization of their distribution. mdpi.comnih.gov This method has been used to observe the accumulation of nanocarriers in tumors and other organs in mouse models. rsc.orgmdpi.com

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that provide quantitative biodistribution data. nih.govrsc.org These methods involve radiolabeling the nanocarriers and have no tissue depth penetration limits, making them suitable for whole-body imaging. rsc.org For example, 64Cu-labeled anti-PSMA scFv conjugated to this compound lipid nanoparticles showed enhanced tumor accumulation in a prostate cancer xenograft model when imaged with PET. researchgate.net

Impact of this compound Surface Density on Pharmacokinetic Profile

The surface density of this compound on a nanocarrier is a critical parameter that influences its pharmacokinetic behavior. preprints.orgnih.gov A higher PEG surface density generally leads to a more pronounced "stealth" effect, reducing protein adsorption and uptake by the mononuclear phagocyte system, thus prolonging circulation time. preprints.orgnih.gov

However, the relationship is not always linear. Research has shown that an optimal PEG surface density may exist for maximizing circulation time and therapeutic efficacy. mdpi.com For instance, one study on mPEG2000-DSPE liposomes found that a PEG surface density of 5 mol% induced the ABC phenomenon, while densities significantly lower or higher than this reduced it. preprints.orgmdpi.com It has been suggested that a high density of PEG can reduce the activity of splenic B cells, leading to less clearance of subsequent doses. preprints.orgmdpi.com

Influence of Ligand Conjugation on In Vivo Targeting Specificity and Distribution

The maleimide (B117702) group of this compound serves as a reactive handle for conjugating targeting ligands, such as antibodies, peptides, and aptamers. labinsights.nlbiochempeg.com This functionalization aims to enhance the specific accumulation of the nanocarrier at the desired site, for example, a tumor. rsc.org

Studies have demonstrated that conjugating targeting moieties to this compound can significantly improve tumor targeting. For instance, liposomes functionalized with anti-EGFR Fab' fragments via a this compound linker showed improved cellular uptake and anti-tumor efficacy. rsc.org Similarly, CAR peptide-conjugated DSPE-PEG micelles extended the drug half-life by approximately 5-fold compared to plain micelles and showed preferential accumulation in the pulmonary vasculature. nih.gov

However, the addition of a targeting ligand can sometimes alter the pharmacokinetic profile, potentially decreasing the "stealth" effect of the PEG layer and leading to faster clearance compared to non-targeted nanoparticles. mdpi.com

Excretion Pathways and Elimination Kinetics of this compound Based Nanocarriers

The elimination of this compound-based nanocarriers from the body occurs through various pathways, primarily dictated by their size and surface characteristics. The two main routes of excretion are the renal and hepatobiliary systems.

Smaller nanoparticles are more likely to be cleared by the kidneys and excreted in the urine. usc.edu Larger nanoparticles, on the other hand, are predominantly taken up by the liver and spleen. wilhelm-lab.com The hepatobiliary pathway involves uptake by liver cells, followed by secretion into the bile, and eventual elimination through the feces. wilhelm-lab.com In vivo imaging has confirmed the accumulation of micelles in the bladder, indicating renal clearance. usc.edu Studies tracking gold nanoparticles have shown that they can be eliminated via the hepatobiliary pathway, with a small percentage of the injected dose being cleared through feces over a period of 14 days. wilhelm-lab.com

The kinetics of elimination are influenced by the same factors that affect circulation half-life, including PEG molecular weight and surface density. A longer circulation time generally implies slower elimination kinetics.

Theoretical and Computational Investigations of Dspe Peg Maleimide Systems

Molecular Dynamics Simulations of DSPE-PEG-Maleimide in Lipid Bilayers and Aqueous Environments

All-atom (AA) MD simulations represent every atom in the system, offering high-fidelity models of molecular interactions. nih.govacs.org These simulations have shown that the DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor effectively integrates into the lipid bilayer, while the hydrophilic PEG (polyethylene glycol) chain extends into the surrounding aqueous environment. The simulations can capture critical interactions, such as those between the PEG oxygens and salt ions (e.g., Na+) in the buffer, which can influence the polymer's conformation and its interaction with the lipid headgroups. mdpi.com

Coarse-grained (CG) MD simulations, which group atoms into larger beads, allow for the study of larger systems and longer timescales. frontiersin.org CGMD is particularly useful for modeling the self-assembly of this compound into micelles or the behavior of multiple PEG chains on a liposome (B1194612) surface. frontiersin.org For instance, simulations of DSPE-PEG2000 in different aqueous environments revealed significant differences in the aggregation behavior. In pure water, small micellar aggregates were observed, whereas in a saline solution, much larger aggregates formed due to the screening of charged phosphate (B84403) groups. researchgate.net

MD simulations are also employed to understand how environmental factors affect the stability and structure of these systems. For example, simulations can model the effects of temperature on the lipid bilayer's phase and its interaction with encapsulated molecules. biorxiv.org Studies have investigated how the presence of PEG can stabilize certain lipid arrangements, such as preventing the transition of DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) from a lamellar to an inverted hexagonal phase, which is crucial for the stability of pH-sensitive liposomes. acs.org

Table 9.1.1: Findings from Molecular Dynamics Simulations of PEGylated Lipid Systems

Simulation Type System Studied Key Findings Reference
All-Atom (AA) PEGylated lipid bilayers Captured strong interactions between PEG and lipid headgroups; showed PEG chain penetration into liquid-crystalline membranes but not gel-phase membranes. mdpi.com
All-Atom (AA) DOPE/CHS bilayers with and without PEG Demonstrated that PEG penetrates the DOPE bilayer, increasing the area per lipid and stabilizing the lamellar phase, which can reduce the pH sensitivity of liposomes. acs.org
Coarse-Grained (CG) Self-assembly of DSPE-PEG2000 Revealed that aggregation numbers are highly dependent on the solvent; Nagg ≈ 90 in saline solution versus Nagg < 8 in pure water due to charge screening. researchgate.net
Nanoscale Molecular Dynamics (NAMD) DSPC/cholesterol bilayer Used to thermally equilibrate the bilayer system to model the effects of temperature on membrane structural properties and drug diffusion. biorxiv.org

Computational Modeling of PEG Brush Conformation and its Influence on Surface Interactions

The conformation of the PEG chains on the surface of a nanoparticle or liposome is a critical determinant of its in vivo behavior, particularly its ability to evade the immune system. Computational models, guided by polymer physics theories from de Gennes and Alexander, are used to predict the conformational state of the PEG layer. acs.orgnih.gov The two primary conformations are the "mushroom" and "brush" regimes.

The transition between these regimes is governed by the relationship between the PEG chain's Flory radius (RF), which describes the size of a random polymer coil, and the average distance (D) between grafting points on the surface. nih.gov

Mushroom Regime: When the grafting density is low (D > RF), the individual PEG chains have sufficient space to form isolated, mushroom-like hemispherical coils on the surface. nih.gov

Brush Regime: At high grafting density (D < RF), steric repulsion forces the chains to extend away from the surface, creating a dense, brush-like layer. nih.gov

Computational modeling helps to quantify the PEG surface density and predict the resulting conformation. mdpi.compreprints.org Coarse-grained MD simulations are particularly effective for this, as they can model the collective behavior of many PEG chains. acs.org These simulations have confirmed that at high grafting densities, PEG chains extend into a brush conformation, which creates a steric barrier that inhibits the adsorption of plasma proteins like human serum albumin (HSA). acs.org The brush conformation is more effective at preventing protein binding than the mushroom state because it presents a more uniform and dense hydrophilic layer, sterically hindering the approach of opsonin proteins to the nanoparticle surface. acs.orgnih.gov This steric repulsion is a key principle behind the "stealth" properties of PEGylated liposomes.

Table 9.2.1: Comparison of PEG Conformations on Nanoparticle Surfaces

Characteristic Mushroom Regime Brush Regime
Grafting Density Low (D > RF) High (D < RF)
PEG Chain Conformation Isolated, hemispherical coils Extended, overlapping chains perpendicular to the surface
Surface Coverage Partial, with gaps between chains Dense and uniform
Protein Adsorption Reduced, but proteins may penetrate gaps Significantly inhibited due to strong steric hindrance
Primary Application General surface modification Achieving "stealth" properties for long circulation

D = distance between grafting sites; RF = Flory radius of the PEG chain. nih.gov

Prediction of Maleimide-Thiol Reaction Pathways and Energetics

The conjugation of targeting ligands or therapeutic molecules to this compound occurs via the highly efficient Michael addition reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group from a cysteine residue on a peptide or protein. Computational chemistry, particularly using density functional theory (DFT), has been instrumental in elucidating the mechanisms, kinetics, and energetics of this crucial reaction. researchgate.netrsc.org

The main pathways investigated computationally are:

Base-Initiated Mechanism: A base deprotonates the thiol to form a highly reactive thiolate anion, which then attacks the maleimide double bond. acs.org

Nucleophile-Initiated Mechanism: A nucleophilic initiator (like a phosphine) attacks the maleimide first, activating it for subsequent reaction with the thiol. researchgate.netrsc.org

Ion Pair-Initiated Mechanism: The initiator and the thiol form an ion pair that influences the reaction pathway. researchgate.netrsc.org

Table 9.3.1: Computationally Investigated Factors in Thiol-Maleimide Reactions

Investigated Factor Computational Method Influence on Reaction Key Finding Reference
Initiator Type Density Functional Theory (DFT) Determines the reaction mechanism (base- vs. nucleophile-initiated). The type of initiator (e.g., amine vs. phosphine) and its concentration dictate the dominant reaction pathway and overall kinetics. researchgate.netrsc.org
Solvent DFT with solvent models (e.g., CPCM) Affects the stability of charged intermediates and transition states. Solvents like DMF can favor different mechanisms compared to less polar solvents like chloroform, altering reaction selectivity. researchgate.netrsc.org
Thiol Structure DFT Influences the nucleophilicity and acidity of the thiol. The pKa of the thiol is a key determinant in base-initiated pathways; different thiols (e.g., thiophenol vs. 1-hexanethiol) can have different selectivities. researchgate.net
Michael Acceptor M06-2X Functional Determines thermodynamic stability and kinetic reactivity. While adducts from some triple bonds are thermodynamically more stable, maleimide adducts form more rapidly from the thiolate anion. nih.gov

Simulation of Ligand-Receptor Binding Kinetics and Affinity on Functionalized Surfaces

Once a targeting ligand is conjugated to the this compound, the resulting functionalized liposome must effectively bind to its target receptor on a cell surface. Computational simulations are used to predict the binding kinetics (association and dissociation rates) and affinity of these interactions.

A significant challenge in designing targeted nanoparticles is that the conjugation of a ligand to a PEG chain can decrease its intrinsic binding affinity for its receptor. researchgate.net This impairment can be due to steric hindrance from the flexible PEG chain, which may block the ligand's access to the receptor's binding pocket or restrict its necessary conformational changes upon binding. researchgate.net

Various computational methods are used to simulate these binding events:

Molecular Dynamics (MD): Both all-atom and coarse-grained MD can be used to simulate the approach of a functionalized liposome to a cell membrane and observe the initial interactions. imrpress.com

Brownian Dynamics (BD): BD simulations are well-suited for modeling the diffusional encounter between a large particle (the liposome) and a receptor on a surface, providing insights into the association rate constant (k_on). imrpress.com

Enhanced Sampling MD (e.g., Metadynamics): These methods can be used to calculate the free energy landscape of the binding/unbinding process, from which both kinetic rates and thermodynamic affinity can be derived. imrpress.com

These simulations help to understand the structure-kinetics relationship and provide a theoretical framework for optimizing the design of targeted nanoparticles, for example, by adjusting the PEG linker length or the density of ligands on the surface. frontiersin.orgimrpress.com

Table 9.4.1: Impact of PEGylation on Ligand-Receptor Affinity

Ligand System Observation Computational Implication Finding Reference
EXP3174 (AT1R antagonist) Affinity was measured before and after PEGylation and after attachment to a nanoparticle. The loss of affinity due to PEGylation can be overcome by multivalency. PEGylation with PEG5000 reduced monovalent ligand affinity by ~580 times. However, multivalency on a nanoparticle (with ~11 ligands) enhanced avidity by a factor of ~22.5 compared to the monovalent PEGylated ligand. researchgate.net

Computational Design Principles for Optimizing this compound Formulations

The collective insights from various computational methods have led to the establishment of key design principles for optimizing formulations containing this compound. These principles aim to create a rational design process, reducing the trial-and-error nature of formulation development. nih.govresearchgate.net

Balance Stability and Function with PEG Density: MD simulations and polymer physics models show that a high PEG density (brush regime) is optimal for steric protection and long circulation. acs.orgnih.gov However, this dense layer can also hinder ligand-receptor binding. researchgate.net Computational models can help find an optimal PEG density that provides sufficient stealth properties without excessively compromising targeting efficiency.

Optimize Linker Chemistry with Reaction Modeling: DFT calculations of the maleimide-thiol reaction provide a quantitative understanding of reaction kinetics and selectivity. researchgate.netrsc.org This allows for the selection of optimal reaction conditions (pH, initiators) to maximize conjugation efficiency and minimize side reactions, ensuring a well-defined and homogeneous product. acs.org

Predict Formulation Stability and Drug Loading: MD simulations can predict the stability of liposomal formulations by modeling the interactions between this compound, other lipids (like DSPC or cholesterol), and the encapsulated drug. acs.orgbiorxiv.org This helps in screening lipid compositions to maximize drug encapsulation and ensure the physical stability of the nanoparticle during storage and circulation. nih.gov

Leverage Multivalency to Enhance Targeting: As simulations of ligand binding show, multivalency can be a powerful strategy to overcome the reduced affinity of individual PEGylated ligands. researchgate.net Computational models can be used to predict the optimal number and spacing of ligands on the nanoparticle surface to maximize avidity for the target.

Integrate with Statistical and Machine Learning Models: Computational data can be integrated with statistical methods like Design of Experiments (DoE) to systematically optimize multiple formulation parameters simultaneously. researchgate.net Furthermore, machine learning models, trained on experimental and computational data, can be developed to rapidly predict the properties (e.g., emission spectra, stability) of new maleimide derivatives or formulations, accelerating the design cycle. rsc.org

By applying these computational principles, researchers can move towards a more predictive and rational approach to designing this compound based systems for advanced therapeutic and diagnostic applications.

Table 9.5.1: Summary of Computational Design Principles

Design Principle Relevant Computational Method Objective
Control Surface Properties MD Simulations, Polymer Physics Models Optimize PEG density for a balance between stealth properties and targeting function.
Ensure Efficient Conjugation Density Functional Theory (DFT) Predict reaction pathways and kinetics to maximize the yield and purity of the final functionalized product.
Maximize Stability & Loading MD Simulations (AA and CG) Screen lipid compositions to enhance formulation stability and drug encapsulation efficiency.
Enhance Binding Avidity MD/Brownian Dynamics, Free Energy Calculations Design multivalent nanoparticles to compensate for affinity loss from PEGylation.
Accelerate Optimization Machine Learning, Design of Experiments (DoE) Build predictive models to rapidly screen and identify optimal formulation parameters.

Emerging Research Frontiers and Future Directions for Dspe Peg Maleimide in Biomedical Science

Advanced Bioconjugation Chemistries Beyond Traditional Maleimide-Thiol Reactions

While the Michael addition reaction between the maleimide (B117702) group of DSPE-PEG-Maleimide and thiol groups on biomolecules remains a cornerstone of bioconjugation, researchers are exploring advanced chemistries to overcome certain limitations. creativepegworks.comlabinsights.nl The traditional maleimide-thiol linkage, though stable, can sometimes be susceptible to reversal through a retro-Michael reaction, particularly in the presence of excess thiols in the biological environment. Furthermore, the non-specific reaction of maleimide with other biological nucleophiles can lead to unintended side products. nih.gov

To address these challenges, alternative "click chemistry" reactions are being investigated. These reactions are characterized by high efficiency, specificity, and biocompatibility. Examples include strain-promoted alkyne-azide cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder reactions. These chemistries offer more robust and irreversible linkages, expanding the toolkit for attaching targeting ligands, imaging agents, and therapeutic payloads to this compound-based nanocarriers.

Another area of development involves the use of enzyme-mediated ligation techniques. For instance, sortase-mediated ligation allows for the site-specific and oriented conjugation of proteins and peptides to the surface of lipid nanoparticles, which can be crucial for maintaining the biological activity of the conjugated molecule. These advanced strategies promise to provide greater control over the design and functionality of this compound-based systems.

Integration of this compound in Multicomponent and Multifunctional Nanoplatforms

This compound is a critical component in the construction of sophisticated, multicomponent nanoplatforms designed for theranostics—the integration of therapeutic and diagnostic capabilities in a single agent. thno.org Its amphiphilic nature, with a hydrophobic DSPE anchor and a hydrophilic PEG chain, facilitates its incorporation into various nanoparticle formulations, including liposomes, micelles, and polymer-based nanoparticles. labinsights.nlnih.gov The terminal maleimide group serves as a versatile anchor point for attaching a wide array of functional molecules. labinsights.nlavantiresearch.com

Researchers are leveraging this versatility to create nanocarriers with multiple functionalities. For example, a single nanoparticle can be engineered to carry a chemotherapeutic drug within its core, while its surface is decorated with both targeting ligands (e.g., antibodies or peptides) and imaging agents (e.g., fluorescent dyes or contrast agents for MRI). The targeting ligands, attached via this compound, guide the nanoparticle to the disease site, enhancing drug delivery efficacy and minimizing off-target effects. avantiresearch.com Simultaneously, the imaging agents allow for real-time monitoring of the nanoparticle's biodistribution and therapeutic response.

Recent studies have demonstrated the use of this compound to create complex nanostructures. For instance, researchers have developed lipid-polymer hybrid nanoparticles where this compound is used to attach targeting peptides to the surface of a PLGA (polylactic-co-glycolic acid) core. frontiersin.org This modular approach allows for the combination of the favorable drug-loading properties of polymeric nanoparticles with the biocompatibility and targeting capabilities afforded by the lipid-PEG shell.

Role of this compound in Advanced Diagnostic Imaging Probe Development

The development of highly sensitive and specific imaging probes is crucial for the early diagnosis and monitoring of diseases. This compound plays a pivotal role in the design of these advanced probes by enabling the targeted delivery of imaging agents to specific tissues or cells. nih.gov By conjugating targeting moieties such as antibodies, peptides, or aptamers to the maleimide group, nanoparticles incorporating this compound can accumulate at sites of disease, thereby enhancing the signal from the imaging agent. avantiresearch.com

This strategy has been successfully applied across various imaging modalities, including:

Magnetic Resonance Imaging (MRI): this compound is used to attach targeting ligands to the surface of iron oxide nanoparticles or liposomes loaded with gadolinium-based contrast agents. This targeted delivery increases the local concentration of the contrast agent at the disease site, leading to improved image contrast and diagnostic accuracy.

Positron Emission Tomography (PET): Chelating agents for radionuclides, such as DOTA, can be conjugated to this compound. researchgate.net These functionalized lipids are then incorporated into nanoparticles, which can be targeted to tumors or other pathological tissues for PET imaging.

Fluorescence Imaging: Fluorescent dyes can be attached to this compound to create targeted optical imaging probes. These probes are valuable tools for preclinical research, allowing for the visualization of biological processes at the cellular and molecular level.

The ability to create multifunctional imaging probes by co-loading therapeutic agents alongside imaging agents further highlights the importance of this compound in this field.

This compound in Vaccine Delivery System Design and Immunomodulation Research

This compound is increasingly being utilized in the design of advanced vaccine delivery systems and for research in immunomodulation. nih.gov The ability to conjugate antigens, such as peptides or proteins, to the surface of nanoparticles via the maleimide group allows for enhanced delivery to antigen-presenting cells (APCs), such as dendritic cells. tandfonline.comresearchgate.net This targeted delivery can lead to a more robust and specific immune response compared to the administration of free antigens. tandfonline.com

Liposomes and other nanoparticles formulated with this compound can also encapsulate adjuvants, which are substances that boost the immune response to an antigen. tandfonline.com The co-delivery of antigens and adjuvants in a single nanoparticle ensures that both components reach the same APCs, maximizing the synergistic effect and leading to stronger T-cell activation and antibody production. nih.gov

Furthermore, this compound is being explored in cancer immunotherapy. For example, nanoparticles decorated with antibodies or other ligands that target immune checkpoints or activating receptors on immune cells can be created. nih.gov These targeted nanoparticles can modulate the tumor microenvironment, for instance, by blocking inhibitory signals or delivering activating signals to T cells, thereby enhancing the body's own anti-tumor immune response.

Application in ImmunologyExample of UseReference
Vaccine Delivery Conjugation of HER-2/neu derived peptide (p5) to liposomes containing an adjuvant (MPL) to stimulate Th1 immune responses. tandfonline.com
Immunomodulation Coupling of IL-2-Fc and anti-CD137 antibodies to liposomes to enhance anti-tumor immunity. nih.gov
Targeted Antigen Delivery Functionalization of nanoparticles with mannose to target mannose receptors on dendritic cells for improved cross-presentation of antigens. nih.gov

Scale-Up and Translation Challenges in Academic Research of this compound Systems

Despite the promising results observed in academic laboratories, the translation of this compound-based nanomedicines from the bench to the clinic faces several significant challenges related to scale-up and manufacturing. rsc.org

One major hurdle is the complexity and cost of producing this compound and the subsequent nanoparticle formulations under Good Manufacturing Practice (GMP) guidelines. avantiresearch.com Ensuring batch-to-batch consistency in terms of particle size, drug loading, and ligand conjugation efficiency is critical for clinical translation but can be difficult to achieve with traditional laboratory-scale methods. rsc.org Techniques such as microfluidics and flash nanoprecipitation are being explored as more reproducible and scalable methods for nanoparticle production. rsc.org

Another challenge lies in the characterization of these complex nanoparticle systems. A comprehensive set of analytical methods is required to ensure the quality and stability of the final product. This includes techniques to quantify the amount of conjugated ligand, assess the stability of the maleimide-thiol linkage, and measure the release kinetics of the encapsulated drug.

Furthermore, the long-term stability of this compound-containing formulations can be a concern. The potential for hydrolysis of the maleimide ring or degradation of the lipid components over time needs to be thoroughly investigated to establish appropriate storage conditions and shelf-life.

Novel Applications of this compound in Regenerative Medicine and Tissue Engineering Scaffolds

The unique properties of this compound are also being harnessed in the fields of regenerative medicine and tissue engineering. Its ability to anchor bioactive molecules to surfaces makes it an excellent tool for functionalizing biomaterial scaffolds. nih.gov

For instance, this compound can be used to immobilize growth factors, peptides, or other signaling molecules onto the surface of a scaffold. nih.gov This creates a microenvironment that can promote cell adhesion, proliferation, and differentiation, thereby guiding tissue regeneration. A notable example is the development of thermo-responsive drug-eluting scaffolds for bone regeneration. In this system, liposomes containing a pro-osteogenic peptide were tethered to a collagen-based scaffold via the reaction between maleimide groups on the liposomes and thiol groups on the scaffold. nih.gov

Moreover, this compound can be used to create hydrogels with tunable properties. By crosslinking PEG-based polymers with this compound, hydrogels with controlled mechanical strength, degradation rates, and bioactivity can be fabricated. creativepegworks.comemanresearch.org These hydrogels can serve as injectable scaffolds for tissue repair or as depots for the sustained release of therapeutic agents.

Q & A

Q. What are the key structural components of DSPE-PEG-Maleimide, and how do they contribute to its functionality in drug delivery systems?

this compound comprises two primary components:

  • DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) : A phospholipid that anchors the compound into lipid bilayers, ensuring structural stability in liposomes or micelles .
  • PEG-Maleimide : A hydrophilic polymer chain with a terminal maleimide group that reacts selectively with thiol (-SH) groups on peptides, proteins, or ligands. This enables site-specific conjugation for targeted drug delivery . Methodological Note: When designing drug carriers, the PEG chain length (e.g., MW 2000 vs. 5000) influences steric hindrance and circulation time. Shorter PEG chains (e.g., PEG2000) may reduce nonspecific binding compared to longer variants .

Q. How do I optimize the conjugation of thiol-containing ligands to this compound?

Conjugation requires:

  • pH 6.5–7.5 : Maleimide-thiol reactions are most efficient in this range .
  • Reducing agents : Use TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds in peptides/proteins and expose free thiols .
  • Purification : Remove unreacted this compound via dialysis or size-exclusion chromatography to prevent aggregation .

Q. What are the standard protocols for incorporating this compound into liposomal formulations?

  • Lipid hydration : Mix this compound with other lipids (e.g., cholesterol, DOPC) in organic solvent, evaporate to form a thin film, and hydrate with aqueous buffer .
  • Maleimide-thiol conjugation : Post-liposome formation, incubate with thiolated ligands (e.g., iRGD peptides) at pH 7.0 for 2–4 hours .
  • Quality control : Use MALDI-TOF MS or fluorescence assays to confirm conjugation efficiency .

Advanced Research Questions

Q. How does the percentage of this compound in lipid formulations affect nanoparticle stability and targeting specificity?

  • Optimal range : 1–3% of total lipid content minimizes nonspecific binding while maintaining liposome integrity. Exceeding 5% this compound can destabilize lipid bilayers and increase off-target interactions .
  • Case study : In tumor-targeting liposomes, 1.3% this compound enabled efficient peptide coupling without compromising circulation time .

Q. What strategies mitigate the instability of maleimide-thiol linkages under physiological conditions?

Maleimide-thiol bonds are prone to hydrolysis in blood serum. Solutions include:

  • Stabilized maleimides : Use derivatives like DBCO-maleimide for strain-promoted reactions, which resist hydrolysis .
  • Post-conjugation quenching : Add excess cysteine to block unreacted maleimide groups and reduce off-target binding .

Q. How do PEG molecular weight (MW) and maleimide density influence the pharmacokinetics of this compound-based drug carriers?

  • PEG2000 vs. PEG5000 : Shorter PEG chains (MW 2000) reduce steric shielding, improving ligand accessibility but shortening half-life. Longer chains (MW 5000) enhance "stealth" properties but may hinder ligand-receptor interactions .
  • Quantitative analysis : Use dynamic light scattering (DLS) to correlate PEG length with hydrodynamic radius and surface charge .

Q. What experimental controls are critical when analyzing this compound-conjugated nanoparticles in vivo?

  • Negative controls : Include non-targeted liposomes (lacking conjugated ligands) to distinguish specific vs. nonspecific uptake .
  • PEG immunogenicity : Monitor anti-PEG antibody levels in animal models, as PEGylated compounds can trigger immune responses .

Methodological Challenges and Data Interpretation

Q. How do I resolve contradictions in drug release profiles between in vitro and in vivo studies using this compound carriers?

  • In vitro limitations : Standard PBS buffers lack serum proteins that accelerate maleimide hydrolysis. Simulate physiological conditions by adding 10% FBS to release media .
  • In vivo imaging : Use near-infrared (NIR) dyes to track real-time nanoparticle accumulation and compare with in vitro data .

Q. What analytical techniques validate the successful conjugation of ligands to this compound?

  • MALDI-TOF MS : Confirms mass shifts corresponding to ligand attachment .
  • Fluorescence resonance energy transfer (FRET) : Quantifies conjugation efficiency using labeled ligands and PEG .

Q. How can I adapt this compound for PROTACs (proteolysis-targeting chimeras) development?

  • Linker design : this compound connects E3 ligase ligands to target protein binders, enabling ubiquitination and degradation. Optimize PEG length to balance solubility and proteasome recruitment .
  • Case study : DSPE-PEG5000-Maleimide improved solubility of hydrophobic PROTACs while maintaining degradation activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.